2-Cyclopropyl-2-phenylacetic acid
Description
Structure
3D Structure
Propriétés
IUPAC Name |
2-cyclopropyl-2-phenylacetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O2/c12-11(13)10(9-6-7-9)8-4-2-1-3-5-8/h1-5,9-10H,6-7H2,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYBNWSBTADSMIW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(C2=CC=CC=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5689-18-9 | |
| Record name | 2-cyclopropyl-2-phenylacetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Structural Elucidation and NMR Spectral Analysis of 2-Cyclopropyl-2-phenylacetic Acid
A Technical Whitepaper on Acquisition Protocols, Shift Causality, and Pharmacological Applications
Executive Overview
2-Cyclopropyl-2-phenylacetic acid (Molecular Formula: C11H12O2, CAS RN: 5689-18-9) is a sterically constrained, chiral carboxylic acid that serves as a critical intermediate in modern drug discovery[1]. Its unique structural motif—a phenyl ring and a cyclopropyl group attached to an alpha-chiral center—imparts distinct conformational rigidity. This rigidity is highly valued in the rational design of targeted therapeutics, notably in the synthesis of N-type voltage-gated calcium channel (Cav2.2) blockers for neuropathic pain management[2] and human TTK protein kinase inhibitors for oncology[3].
Pharmacological Context & Synthetic Utility
Before examining the spectroscopic characterization, it is essential to understand the molecule's role in medicinal chemistry. The cyclopropyl group acts as a bioisostere for larger aliphatic groups, offering increased metabolic stability while restricting the rotational degrees of freedom of the adjacent phenyl ring. This locked conformation enhances binding affinity in deep hydrophobic pockets of target kinases and ion channels.
Pharmacological applications of 2-cyclopropyl-2-phenylacetic acid.
Causality in NMR Chemical Shifts
The structural elucidation of 2-cyclopropyl-2-phenylacetic acid via Nuclear Magnetic Resonance (NMR) spectroscopy requires a fundamental understanding of the local magnetic environments created by its functional groups.
-
Diamagnetic Anisotropy of the Cyclopropyl Ring: Unlike standard alkyl chains, the cyclopropyl ring possesses Walsh orbitals—sp²-like hybridized bonds that create a significant localized ring current. This diamagnetic anisotropy heavily shields protons located above or below the ring plane. Consequently, the cyclopropyl CH₂ protons resonate unusually upfield (δ 0.2–0.7 ppm) compared to typical aliphatic protons.
-
Deshielding by the Carbonyl and Phenyl Groups: The alpha-proton (CH-α) is situated between a highly electronegative carboxylic acid (inductive deshielding) and a phenyl ring (anisotropic deshielding). This dual effect pushes the CH-α resonance downfield to approximately δ 3.10 ppm, appearing as a doublet due to vicinal coupling (³J) with the adjacent cyclopropyl methine proton.
-
Carbon-13 Relaxation and Quaternary Carbons: In ¹³C NMR, the carbonyl carbon (C=O) and the ipso-carbon of the phenyl ring lack attached protons. They rely primarily on Chemical Shift Anisotropy (CSA) and dipole-dipole interactions with distant protons for relaxation, resulting in longer T₁ relaxation times and weaker signal intensities under standard rapid-acquisition conditions.
Self-Validating Experimental Protocol for NMR Acquisition
To ensure high-fidelity, reproducible spectra, the following self-validating protocol must be strictly adhered to. Every step is designed to minimize artifacts and maximize the Signal-to-Noise Ratio (SNR).
Step-by-step NMR acquisition workflow for structural elucidation.
Step-by-Step Methodology:
-
Sample Preparation: Dissolve 20 mg (for ¹H) or 80 mg (for ¹³C) of 2-cyclopropyl-2-phenylacetic acid in 0.6 mL of deuterated chloroform (CDCl₃).
-
Self-Validation Check: Ensure the CDCl₃ contains 0.03% v/v Tetramethylsilane (TMS). TMS acts as an internal standard (δ 0.00 ppm), providing absolute shift referencing regardless of temperature or concentration variations.
-
-
Probe Tuning and Matching (Wobble Curve): Adjust the probe's capacitance to match the Larmor frequency of the target nucleus (e.g., 400 MHz for ¹H, 101/151 MHz for ¹³C).
-
Causality: This minimizes reflected RF power, ensuring maximum energy transfer to the sample and optimal spin excitation.
-
-
Locking and Shimming: Lock the spectrometer to the deuterium resonance of CDCl₃ (δ 72.6 ppm). Perform gradient shimming (topshim) on the Z, Z², and Z³ axes.
-
Self-Validation Check: Monitor the lock level; a stable, high lock signal confirms B₀ field homogeneity, which is causally linked to sharp, Lorentzian line shapes and high resolution.
-
-
Pulse Sequence Optimization:
-
¹H NMR: Utilize a standard 30° pulse program (zg30). Set the relaxation delay (D1) to 1.0 second. Acquire 16 scans.
-
¹³C NMR: Utilize a proton-decoupled sequence (zgpg30) to collapse ¹³C-¹H multiplets into singlets, increasing signal intensity via the Nuclear Overhauser Effect (NOE). Set D1 to 2.0 seconds to allow sufficient relaxation for the unprotonated carbonyl and ipso-carbons. Acquire 1024 scans.
-
-
Data Processing: Apply a Fourier Transform (FT) with a 0.3 Hz exponential line broadening (LB) for ¹H and 1.0 Hz for ¹³C. Manually correct zero-order and first-order phase to ensure symmetrical peaks.
Quantitative Data Presentation
The following tables summarize the empirically validated chemical shifts for 2-cyclopropyl-2-phenylacetic acid in CDCl₃ at 298 K, cross-referenced against peer-reviewed characterizations[4],[5].
Table 1: ¹H NMR Spectral Assignments (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment |
| 11.20 | Broad Singlet (br s) | 1H | - | -COOH (Carboxylic Acid) |
| 7.43 - 7.27 | Multiplet (m) | 5H | - | Ar-H (Phenyl Ring)[5] |
| 3.10 | Doublet (d) | 1H | ~9.8 | CH-α (Benzylic/Alpha to C=O) |
| 1.45 - 1.35 | Multiplet (m) | 1H | - | CH (Cyclopropyl methine) |
| 0.65 - 0.55 | Multiplet (m) | 2H | - | CH₂ (Cyclopropyl methylene) |
| 0.35 - 0.25 | Multiplet (m) | 2H | - | CH₂ (Cyclopropyl methylene) |
Table 2: ¹³C NMR Spectral Assignments (151 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Carbon Type | Assignment / Causality |
| 180.4 | Quaternary (C=O) | Carboxylic acid carbonyl; highly deshielded by electronegative oxygens[4] |
| 138.2 | Quaternary (Ar-C) | Phenyl ipso-carbon; deshielded by attachment to CH-α[4] |
| 128.6 | Tertiary (Ar-CH) | Phenyl meta-carbons[4] |
| 128.0 | Tertiary (Ar-CH) | Phenyl ortho-carbons[4] |
| 127.4 | Tertiary (Ar-CH) | Phenyl para-carbon[4] |
| 56.4 | Tertiary (CH-α) | Alpha-carbon; shifted downfield by adjacent Ph and C=O groups[4] |
| 13.8 | Tertiary (CH) | Cyclopropyl methine carbon[4] |
| 4.9 | Secondary (CH₂) | Cyclopropyl methylene carbon; heavily shielded by ring strain[4] |
| 4.1 | Secondary (CH₂) | Cyclopropyl methylene carbon; heavily shielded by ring strain[4] |
Conclusion
The precise NMR characterization of 2-cyclopropyl-2-phenylacetic acid relies on a deep understanding of its stereoelectronic properties. The pronounced shielding effects of the cyclopropyl ring contrast sharply with the deshielding zones of the phenyl and carbonyl groups, creating a distinct and highly diagnostic spectral fingerprint. By adhering to self-validating acquisition protocols, researchers can ensure the high-fidelity structural verification required for downstream pharmaceutical synthesis and API development.
References
-
Title: 2-Cyclopropyl-2-Phenylacetic Acid: A Versatile Chemical - Technical Specifications and Properties Source: UGA Student Affairs (uga.edu) URL: 1
-
Title: WO2010062927A2 - Novel substituted octahydrocyclopenta(c)pyrrol-4-amines as calcium channel blockers Source: Google Patents URL: 2
-
Title: EP 2766352 B1 - INDAZOLE COMPOUNDS AS KINASE INHIBITORS AND METHOD OF TREATING CANCER WITH SAME Source: European Patent Office (googleapis.com) URL: 3
-
Title: Electroreductive deoxygenative carboxylation of alkyl oxalates Source: Royal Society of Chemistry (rsc.org) URL: 4
Sources
An In-Depth Technical Guide to the Mass Spectrometry Fragmentation Pattern of 2-Cyclopropyl-2-phenylacetic Acid
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of 2-cyclopropyl-2-phenylacetic acid. As a molecule of interest in pharmaceutical development and chemical synthesis, understanding its mass spectral behavior is critical for its unambiguous identification and characterization. This document delineates the principal fragmentation pathways, predicts the major fragment ions, and provides a detailed experimental protocol for acquiring the mass spectrum of this compound. The insights herein are grounded in established principles of mass spectrometry and an analysis of the fragmentation of its core functional moieties: the carboxylic acid, the phenyl group, and the cyclopropyl ring.
Introduction: The Significance of 2-Cyclopropyl-2-phenylacetic Acid
2-Cyclopropyl-2-phenylacetic acid (Molecular Formula: C₁₁H₁₂O₂, Molecular Weight: 176.21 g/mol ) is a carboxylic acid derivative featuring a unique combination of a cyclopropyl ring and a phenyl group attached to the alpha-carbon. This structural arrangement makes it a valuable building block in the synthesis of more complex molecules, particularly in the pharmaceutical industry where it can serve as an intermediate for various active pharmaceutical ingredients (APIs). The accurate identification and structural elucidation of this and related compounds are paramount for quality control, metabolite identification, and regulatory compliance. Mass spectrometry, particularly with electron ionization, is a powerful analytical technique for this purpose, providing a fragmentation "fingerprint" that is characteristic of the molecule's structure.
Predicted Electron Ionization Mass Spectrometry (EI-MS) Fragmentation Pathways
Upon electron ionization at a standard energy of 70 eV, 2-cyclopropyl-2-phenylacetic acid is expected to undergo a series of predictable fragmentation events. The fragmentation cascade is primarily dictated by the lability of certain bonds and the stability of the resulting fragment ions. The following sections detail the most probable fragmentation pathways.
Initial Ionization and the Molecular Ion
The initial event is the removal of an electron from the molecule to form a molecular ion (M⁺•) with a mass-to-charge ratio (m/z) corresponding to its molecular weight. For 2-cyclopropyl-2-phenylacetic acid, the molecular ion peak is expected at m/z 176 . Aromatic acids generally exhibit a more prominent molecular ion peak compared to their aliphatic counterparts.
Primary Fragmentation Pathways
The primary fragmentation of the molecular ion is anticipated to occur via several competing pathways, driven by the energetic instability of the initial radical cation.
A common fragmentation pathway for carboxylic acids is the cleavage of the bond between the alpha-carbon and the carboxyl group. This results in the loss of a carboxyl radical (•COOH), leading to a prominent fragment ion.
-
[M - COOH]⁺ : This pathway would result in the formation of a cyclopropyl(phenyl)methyl cation at m/z 131 . The stability of this cation, due to resonance with the phenyl ring, makes this a highly probable fragmentation.
Alpha-cleavage can also lead to the loss of the phenyl group as a radical (•C₆H₅).
-
[M - C₆H₅]⁺ : This fragmentation would produce a 2-cyclopropylacetic acid cation at m/z 99 .
Similarly, the loss of the cyclopropyl group as a radical (•C₃H₅) is another possible alpha-cleavage event.
-
[M - C₃H₅]⁺ : This would lead to the formation of a 2-phenylacetic acid cation at m/z 135 .
Decarboxylation, the loss of a neutral carbon dioxide molecule, is a characteristic fragmentation of many carboxylic acids. This often occurs after an initial rearrangement.
-
[M - CO₂]⁺• : This would result in a radical cation at m/z 132 .
Secondary Fragmentation and Rearrangements
The primary fragment ions can undergo further fragmentation to produce a cascade of smaller ions, providing additional structural information.
The cyclopropyl(phenyl)methyl cation is expected to be a major ion and can undergo further fragmentation. A characteristic fragmentation of cyclopropyl-containing ions involves ring-opening to form an allyl cation.
-
Ring-Opening and Rearrangement : The ion at m/z 131 could rearrange and lose ethylene (C₂H₄) to form a stable tropylium or a related aromatic cation. A likely secondary fragment would be the tropylium ion at m/z 91 , a very common fragment in the mass spectra of compounds containing a benzyl moiety.
Fragments containing the phenylacetic acid structure can undergo characteristic cleavages.
-
Loss of Water ([M - H₂O]⁺•) : While less common for the molecular ion itself without an ortho-group for hydrogen abstraction, fragments containing the carboxylic acid functionality could potentially lose a water molecule.
-
Formation of the Benzoyl Cation : Further fragmentation of ions containing the phenyl group can lead to the formation of the benzoyl cation at m/z 105 through cleavage and rearrangement.
Proposed Fragmentation Scheme
The interplay of these fragmentation pathways is visualized in the following diagram:
Figure 1: Proposed major fragmentation pathways for 2-cyclopropyl-2-phenylacetic acid under electron ionization.
Predicted Mass Spectrum Data
Based on the fragmentation pathways discussed, the following table summarizes the expected major ions and their proposed structures in the electron ionization mass spectrum of 2-cyclopropyl-2-phenylacetic acid.
| m/z | Proposed Ion Structure | Fragmentation Pathway | Predicted Relative Intensity |
| 176 | [C₁₁H₁₂O₂]⁺• (Molecular Ion) | - | Moderate to Low |
| 131 | [C₁₀H₁₁]⁺ | Loss of •COOH | High |
| 91 | [C₇H₇]⁺ (Tropylium ion) | Rearrangement and loss from m/z 131 | High (Potentially Base Peak) |
| 135 | [C₈H₇O₂]⁺ | Loss of •C₃H₅ | Moderate |
| 77 | [C₆H₅]⁺ (Phenyl cation) | Loss from m/z 91 or direct fragmentation | Moderate |
| 45 | [COOH]⁺ | Alpha-cleavage | Moderate to Low |
| 132 | [C₁₀H₁₂]⁺• | Loss of CO₂ | Low |
| 99 | [C₅H₇O₂]⁺ | Loss of •C₆H₅ | Low |
Experimental Protocol for GC-MS Analysis
To empirically determine the fragmentation pattern, a Gas Chromatography-Mass Spectrometry (GC-MS) analysis is recommended. The following protocol provides a robust starting point for method development.
Sample Preparation
-
Standard Solution: Prepare a 1 mg/mL stock solution of 2-cyclopropyl-2-phenylacetic acid in a suitable volatile organic solvent such as methanol or acetonitrile.
-
Working Solution: Dilute the stock solution to a final concentration of 10-100 µg/mL in the same solvent.
-
Derivatization (Optional but Recommended): For improved chromatographic peak shape and volatility, derivatization of the carboxylic acid group is often beneficial. A common method is silylation using an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
To 100 µL of the working solution, add 50 µL of BSTFA + 1% TMCS.
-
Cap the vial tightly and heat at 70°C for 30 minutes.
-
Allow the sample to cool to room temperature before injection.
-
GC-MS Instrumentation and Parameters
The following parameters are suggested for a standard capillary GC-MS system.
| Parameter | Setting |
| Gas Chromatograph | |
| Injection Mode | Splitless (or split, depending on concentration) |
| Injection Volume | 1 µL |
| Inlet Temperature | 250°C |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (constant flow) |
| GC Column | HP-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Oven Program | Initial temperature: 80°C, hold for 2 minRamp: 15°C/min to 280°CHold: 5 min at 280°C |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Ion Source Temp. | 230°C |
| Quadrupole Temp. | 150°C |
| Mass Scan Range | m/z 40 - 400 |
Data Acquisition and Analysis Workflow
Figure 2: Experimental workflow for the GC-MS analysis of 2-cyclopropyl-2-phenylacetic acid.
Conclusion
The mass spectrometry fragmentation pattern of 2-cyclopropyl-2-phenylacetic acid under electron ionization is predicted to be characterized by several key fragmentation pathways, including the loss of the carboxyl group, the cyclopropyl group, and the phenyl group, as well as decarboxylation. The formation of the highly stable tropylium ion at m/z 91 is anticipated to be a dominant feature of the spectrum. The provided experimental protocol offers a reliable method for the empirical determination of this fragmentation pattern. This in-depth guide serves as a valuable resource for researchers and scientists in the fields of drug development, chemical synthesis, and analytical chemistry, enabling the confident identification and characterization of this important molecule.
References
-
General Principles of Mass Spectrometry
- Title: Mass Spectrometry: Principles and Applic
- Source: Edmond de Hoffmann, Vincent Stroobant; Wiley
-
URL: [Link]
-
Fragmentation of Carboxylic Acids
- Title: Mass Spectrometry - Fragmentation P
- Source: Chemistry LibreTexts
-
URL: [Link]
-
Fragmentation of Phenylacetic Acid
- Title: Benzeneacetic acid
- Source: NIST Chemistry WebBook
-
URL: [Link]
-
GC-MS Protocols for Small Molecules
- Title: Chemometrics-Based TLC and GC-MS for Small Molecule Analysis: A Practical Guide
- Source: IntechOpen
-
URL: [Link]
- Compound Information for 2-Cyclopropyl-2-phenylacetic acid: Title: 2-cyclopropyl-2-phenylacetic acid Source: Sigma-Aldrich
Evaluating the In Vitro Metabolic Stability of 2-Cyclopropyl-2-phenylacetic Acid: Mechanistic Insights and Experimental Workflows
Executive Summary
2-Cyclopropyl-2-phenylacetic acid (CAS 5689-18-9) is a structurally constrained chemical building block widely utilized in pharmaceutical development[1]. While its molecular architecture—comprising a cyclopropyl ring, a phenyl group, and a carboxylic acid bound to a central alpha-carbon—provides unique spatial constraints for target binding, it also introduces highly specific metabolic liabilities[2]. As a Senior Application Scientist, evaluating this fragment requires moving beyond standard clearance assays. One must design a self-validating in vitro system capable of capturing transient reactive intermediates and assessing the dual risks of Phase I radical ring-opening and Phase II acyl glucuronidation.
Mechanistic Profiling of Structural Liabilities
To properly design an in vitro stability assay, we must first establish the causality between the compound's structure and its enzymatic fate.
The Carboxylic Acid Moiety: Phase II Vulnerabilities
Carboxylic acids are inherently nucleophilic and serve as prime substrates for Phase II biotransformations, specifically acyl glucuronidation (catalyzed by UGTs) and acyl-CoA thioester formation[3]. Phenylacetic acid derivatives are notorious for forming 1-β-O-acyl glucuronides. These metabolites are highly electrophilic and can undergo intramolecular acyl migration, leading to transacylation or glycation of cellular proteins[4]. This covalent binding is a well-documented trigger for idiosyncratic drug toxicity (IDT) and immune-mediated adverse reactions[5].
The Cyclopropyl Ring: Steric Constraint vs. Radical Ring-Opening
Cyclopropyl groups are often incorporated into drug scaffolds to impart structural rigidity and reduce susceptibility to oxidative metabolism, owing to their unusually high C-H bond dissociation energy[6]. However, under specific conditions, cytochrome P450 (CYP450) enzymes can catalyze hydrogen atom transfer (HAT) or single-electron transfer (SET) at the cyclopropyl or adjacent alpha-carbon[7]. This process generates a highly reactive carbon-centered radical, triggering a rapid ring-opening cascade. These reactive species can covalently modify the heme prosthetic group or active site residues, resulting in the suicidal inactivation of the CYP enzyme[7] and the formation of glutathione (GSH) conjugates[8].
Systemic Visualization of Metabolic Pathways
Fig 1. Phase I and Phase II metabolic pathways of 2-cyclopropyl-2-phenylacetic acid.
In Vitro Experimental Methodologies
To ensure scientific integrity and trustworthiness, the following protocols are designed as self-validating systems . Every experimental choice is grounded in the physical chemistry of the metabolites.
Protocol 1: Phase I (CYP450) Microsomal Stability & Radical Trapping
Causality: Because cyclopropyl ring-opening generates transient radicals that standard LC-MS/MS cannot detect[8], we must introduce glutathione (GSH) as a nucleophilic trapping agent to form stable, detectable adducts. Self-Validation: A minus-NADPH control is mandatory to differentiate enzymatic degradation from chemical instability. Verapamil is used as a positive control to confirm HLM enzymatic viability.
Step-by-Step Workflow:
-
Matrix Preparation: Thaw Human Liver Microsomes (HLMs) on ice. Prepare a 1 mg/mL protein suspension in 100 mM potassium phosphate buffer (pH 7.4) containing 3 mM MgCl₂.
-
Trapping Agent Addition: Supplement the matrix with 5 mM GSH to capture any reactive ring-opened intermediates[8].
-
Pre-Incubation: Add 2-cyclopropyl-2-phenylacetic acid to a final concentration of 1 µM. Pre-incubate the mixture at 37°C for 5 minutes.
-
Reaction Initiation: Initiate the reaction by adding 1 mM NADPH.
-
Time-Course Sampling: Aliquot 50 µL of the reaction mixture at 0, 5, 15, 30, and 60 minutes.
-
Quenching: Immediately quench each aliquot into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). Expert Insight: The cold temperature precipitates proteins and halts all enzymatic activity instantly.
Protocol 2: Phase II (UGT) Acyl Glucuronide Formation & Reactivity Assessment
Causality: UGT enzymes are located within the lumen of the endoplasmic reticulum. To allow the highly polar UDPGA cofactor to access the active site, the microsomal membranes must be permeabilized using the pore-forming peptide alamethicin[3]. Furthermore, acyl glucuronides are highly labile at basic pH; thus, the quenching solvent must be acidified[4]. Self-Validation: Diclofenac is used as a positive control for acyl glucuronidation.
Step-by-Step Workflow:
-
Permeabilization: Incubate HLMs (1 mg/mL) with alamethicin (25 µg/mg protein) on ice for 15 minutes.
-
Pre-Incubation: Add the test compound (1 µM) in 100 mM phosphate buffer (pH 7.4) with 5 mM MgCl₂.
-
Reaction Initiation: Add 2 mM UDPGA to initiate glucuronidation. Incubate at 37°C.
-
Acidic Quenching (Critical Step): At designated time points, quench the reaction with ice-cold acetonitrile containing 0.1% formic acid . Expert Insight: Acidification prevents the artifactual degradation and basic-catalyzed acyl migration of the 1-β-O-acyl glucuronide[4].
-
Centrifugation & LC-MS/MS: Centrifuge at 4,000 rpm for 15 minutes at 4°C. Analyze the supernatant via LC-MS/MS in MRM mode, monitoring for the mass shift of +176 Da (addition of the glucuronic acid moiety).
Experimental Workflow Visualization
Fig 2. Self-validating in vitro workflow for assessing metabolic stability and clearance.
Quantitative Data Interpretation & Benchmarking
Because 2-cyclopropyl-2-phenylacetic acid is often evaluated as a structural fragment, researchers must benchmark its metabolic parameters against established thresholds for phenylacetic acid derivatives to determine if the fragment is suitable for lead optimization.
Table 1: Benchmark Quantitative Data for Phenylacetic Acid Derivatives
| Pharmacokinetic Parameter | Target Value / Threshold | Mechanistic Implication for Drug Design |
| Phase I Intrinsic Clearance ( ) | < 10 µL/min/mg protein | Indicates high stability against CYP-mediated oxidation at the cyclopropyl and phenyl rings. |
| Acyl Glucuronide Half-life ( ) | > 4 hours (in pH 7.4 buffer) | Short half-lives (< 1 hr) correlate with rapid acyl migration and high transacylation/toxicity risk[4]. |
| Covalent Binding Burden | < 50 pmol eq/mg protein | High binding indicates reactive intermediate formation (e.g., acyl-CoA thioesters or ring-opening)[3]. |
| GSH Adduct Formation | Undetectable | The presence of GSH adducts confirms cyclopropyl radical generation or epoxide formation[8]. |
Sources
- 1. Pannellum [studentaffairs.uga.edu]
- 2. PubChemLite - 2-cyclopropyl-2-phenylacetic acid (C11H12O2) [pubchemlite.lcsb.uni.lu]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. hyphadiscovery.com [hyphadiscovery.com]
- 7. Frontiers | Suicide Inhibition of Cytochrome P450 Enzymes by Cyclopropylamines via a Ring-Opening Mechanism: Proton-Coupled Electron Transfer Makes a Difference [frontiersin.org]
- 8. researchgate.net [researchgate.net]
Rational Design and Synthetic Isolation of 2-Cyclopropyl-2-Phenylacetic Acid: A Technical Whitepaper
Executive Summary
In the landscape of modern medicinal chemistry, the strategic introduction of conformational constraints is a primary driver for improving drug-target affinity and metabolic stability. 2-Cyclopropyl-2-phenylacetic acid (CAS 5689-18-9) is a specialized synthetic intermediate born from this paradigm. Unlike historically famous natural products isolated from biological matrices, this compound was rationally designed and synthesized to serve as a critical building block for advanced therapeutics, including TTK protein kinase inhibitors for oncology[1] and T-type calcium channel antagonists for pain management. This whitepaper details the historical context, physicochemical properties, and the rigorous, self-validating synthetic protocols required to isolate this sterically congested molecule.
Historical Context & Chemical Significance
The "discovery" of 2-cyclopropyl-2-phenylacetic acid is rooted in the evolution of structure-activity relationship (SAR) optimization[2]. As researchers sought to improve the efficacy of phenylacetic acid-derived drugs, they encountered issues with metabolic liability (e.g., rapid oxidation at the benzylic position) and off-target binding due to high conformational flexibility.
The introduction of an alpha-cyclopropyl group solved two problems simultaneously:
-
Steric Shielding: The bulky cyclopropyl ring sterically hinders metabolic enzymes (like Cytochrome P450s) from accessing the benzylic alpha-proton.
-
Conformational Locking: The unique sp2 -like character of the cyclopropane ring bonds restricts the rotational degrees of freedom of the adjacent carboxylic acid and phenyl rings, locking the molecule into a specific bioactive geometry.
This structural motif has proven essential in the synthesis of indazole-based kinase inhibitors, where the cyclopropyl-phenylacetic acid moiety is coupled to complex heterocyclic amines to suppress tumor-initiating cells[1].
Physicochemical Data
Understanding the physical properties of 2-cyclopropyl-2-phenylacetic acid is critical for designing effective isolation and purification workflows. The data below summarizes the key parameters used to validate the integrity of the synthesized compound[2][3].
| Property | Value | Clinical / Synthetic Relevance |
| Molecular Formula | C11H12O2 | Defines stoichiometry for downstream amide couplings. |
| Molecular Weight | 176.21 g/mol | Ideal low-molecular-weight building block for Lipinski-compliant drugs. |
| CAS Registry Number | 5689-18-9 | Universal identifier for procurement and regulatory tracking. |
| Melting Point | 89–91 °C | Primary metric for assessing crystalline purity post-isolation. |
| SMILES String | C1CC1C(C2=CC=CC=C2)C(=O)O | Utilized for in silico molecular docking and predictive modeling. |
| Storage Conditions | Room Temperature, Inert Atmosphere | Prevents slow oxidative degradation of the benzylic position. |
Synthetic Methodologies & Isolation Protocols
While modern electrochemical methods—such as the electroreductive deoxygenative carboxylation of alkyl oxalates—have recently been reported to yield this compound in ~70% yield[4], the classical, highly scalable approach remains the four-step homologation from benzaldehyde.
As a Senior Application Scientist, it is critical to understand the causality behind these specific reagent choices. The cyclopropyl ring is notoriously sensitive to strong electrophiles and protic acids; thus, the synthetic route must be carefully tailored to prevent unwanted ring-opening reactions.
Step-by-Step Protocol: The Classical Nitrile Route
Step 1: Grignard Addition
-
Procedure: To a flame-dried flask under nitrogen, add benzaldehyde (1.0 eq) in anhydrous diethyl ether at 0 °C. Slowly add cyclopropylmagnesium bromide (1.1 eq) dropwise. Stir for 2 hours, then quench with saturated aqueous NH4Cl . Extract with ethyl acetate, dry over MgSO4 , and concentrate to yield cyclopropyl(phenyl)methanol.
-
Causality: Direct nucleophilic substitution ( SN2 ) on cyclopropyl halides is orbitally forbidden due to the high s-character of the C-X bond. Therefore, the cyclopropyl group must be introduced as a nucleophile (Grignard reagent) attacking an electrophilic carbonyl.
-
Self-Validation Check: Analyze via TLC (Hexanes/EtOAc 8:2). The UV-active benzaldehyde spot ( Rf ~0.6) must disappear, replaced by the alcohol ( Rf ~0.3). 1H NMR must show a distinct benzylic carbinol proton at ~4.0 ppm.
Step 2: Bromination
-
Procedure: Dissolve the crude alcohol in anhydrous dichloromethane (DCM) at 0 °C. Add phosphorus tribromide ( PBr3 , 0.4 eq) dropwise. Stir for 1 hour, quench with ice water, and extract the organic layer to isolate 1-bromo-1-cyclopropyl-1-phenylmethane.
-
Causality: While hydrobromic acid (HBr) is a standard reagent for converting alcohols to alkyl halides, the cyclopropyl ring is highly susceptible to acid-catalyzed ring-opening, which would yield unwanted homoallylic bromides. PBr3 operates under milder, less protic conditions, preserving the integrity of the three-membered ring.
-
Self-Validation Check: TLC monitoring will show the bromide running significantly higher ( Rf ~0.8) than the alcohol.
Step 3: Cyanation
-
Procedure: Dissolve the bromide in a biphasic mixture of toluene and water. Add sodium cyanide (NaCN, 1.5 eq) and a phase-transfer catalyst (e.g., tetrabutylammonium bromide, TBAB, 0.05 eq). Reflux for 4 hours. Wash the organic layer with water to remove excess cyanide and concentrate to yield 2-cyclopropyl-2-phenylacetonitrile.
-
Causality: The benzylic position is highly activated, allowing for rapid SN2 displacement. The biphasic system with TBAB ensures high local concentrations of the cyanide nucleophile in the organic phase while keeping the inorganic salts safely sequestered in the aqueous phase.
Step 4: Hydrolysis & Final Isolation
-
Procedure: Suspend the nitrile in a solution of potassium hydroxide (KOH, 5.0 eq) in aqueous ethanol. Reflux for 12 hours until ammonia evolution ceases. Cool the mixture, evaporate the ethanol, and wash the aqueous layer with diethyl ether to remove unreacted organic impurities. Acidify the aqueous layer carefully with 2M HCl to pH 2 at 0 °C. Filter the resulting white precipitate, wash with cold water, and dry under vacuum.
-
Causality: Nitrile hydrolysis can be performed under acidic or basic conditions. Here, basic hydrolysis is strictly selected to avoid the harsh, prolonged heating in concentrated mineral acids that could cleave the cyclopropyl ring. The intermediate highly water-soluble potassium carboxylate salt allows non-polar impurities to be easily washed away before the final acid-base precipitation.
-
Self-Validation Check: The isolated white powder must exhibit a sharp melting point of 89–91 °C[3]. Infrared (IR) spectroscopy must confirm the complete disappearance of the C≡N stretch (2250 cm−1 ) and the appearance of a broad carboxylic O-H stretch (2500–3000 cm−1 ) alongside a strong C=O stretch (~1700 cm−1 ).
Mechanistic Pathways & Visualizations
The following diagrams map the logical flow of the synthesis and the downstream pharmacological utility of the isolated compound.
Fig 1. Classical four-step synthetic workflow for the preparation and isolation of 2-cyclopropyl-2-phenylacetic acid.
Fig 2. Role of 2-cyclopropyl-2-phenylacetic acid in rational drug design and target modulation.
References
-
PubChemLite / National Institutes of Health. "2-cyclopropyl-2-phenylacetic acid (C11H12O2) - Structural Information and Properties." PubChem Database.2
-
Sigma-Aldrich / Merck KGaA. "2-cyclopropyl-2-phenylacetic acid | 5689-18-9 | Product Specifications." Sigma-Aldrich Catalog.3
-
European Patent Office (EP 2766352 B1). "INDAZOLE COMPOUNDS AS KINASE INHIBITORS AND METHOD OF TREATING CANCER WITH SAME." Google Patents. 1
-
Royal Society of Chemistry (RSC). "Electroreductive deoxygenative carboxylation of alkyl oxalates." RSC Advances. 4
Sources
Application Note and Protocols: Enantioselective Synthesis of 2-Cyclopropyl-2-phenylacetic Acid
Abstract: This document provides a detailed guide for the enantioselective synthesis of 2-cyclopropyl-2-phenylacetic acid, a valuable chiral building block in pharmaceutical development.[1] We will explore and compare two primary synthetic strategies: the use of chiral auxiliaries and catalytic asymmetric alkylation. This guide is intended for researchers, scientists, and drug development professionals, offering not only step-by-step protocols but also the underlying scientific principles to facilitate informed experimental design and troubleshooting.
Introduction: The Significance of Chiral 2-Cyclopropyl-2-phenylacetic Acid
Chiral carboxylic acids, and specifically those incorporating a cyclopropyl moiety, are of significant interest in medicinal chemistry. The cyclopropyl group is a bioisostere for phenyl rings or gem-dimethyl groups and can introduce conformational rigidity, which often leads to improved metabolic stability and binding affinity of drug candidates. 2-Cyclopropyl-2-phenylacetic acid, with its stereocenter at the alpha-carbon, presents a synthetic challenge in obtaining single enantiomers, which is crucial as different enantiomers of a drug can have vastly different pharmacological and toxicological profiles.[2] This application note details reliable methods to achieve high enantiopurity for this important synthetic intermediate.
Strategic Approaches to Enantioselective Synthesis
The synthesis of enantiomerically pure or enriched 2-cyclopropyl-2-phenylacetic acid can be broadly categorized into two main strategies, each with its own merits and considerations.
Strategy 1: Chiral Auxiliary-Mediated Alkylation
This classical and robust method involves the temporary attachment of a chiral auxiliary to the prochiral phenylacetic acid substrate.[3] The auxiliary then directs the stereoselective alkylation of the α-carbon. Subsequent removal of the auxiliary yields the desired enantiomerically enriched product. Evans' oxazolidinones are a prominent example of such auxiliaries, known for their high diastereoselectivity in enolate alkylations.[3][4]
Strategy 2: Catalytic Asymmetric Alkylation
This modern approach avoids the stoichiometric use of a chiral auxiliary by employing a chiral catalyst to control the stereochemistry of the alkylation. A key advantage is the potential for higher efficiency and atom economy. One such method involves the use of a chiral lithium amide as a non-covalent, stereodirecting reagent in the direct alkylation of arylacetic acids.[5]
Below, we provide detailed protocols for both approaches.
Protocol 1: Chiral Auxiliary-Mediated Synthesis via an Evans' Oxazolidinone
This protocol is adapted from the well-established Evans' asymmetric alkylation methodology.[3][4][6] It involves three main stages: acylation of the chiral auxiliary, diastereoselective alkylation, and hydrolytic removal of the auxiliary.
Diagram of the Synthetic Workflow
Caption: Workflow for Chiral Auxiliary-Mediated Synthesis.
Experimental Protocol
Materials:
-
Phenylacetic acid
-
(4R,5S)-4-methyl-5-phenyl-2-oxazolidinone
-
Pivaloyl chloride
-
Triethylamine (Et3N)
-
Lithium diisopropylamide (LDA)
-
Tetrahydrofuran (THF), anhydrous
-
Cyclopropyl bromide
-
Lithium hydroxide (LiOH)
-
Hydrogen peroxide (H2O2, 30% aq. solution)
-
Standard workup and purification reagents (diethyl ether, saturated aq. NH4Cl, brine, MgSO4, silica gel)
Procedure:
Stage 1: Synthesis of N-Phenylacetyl Oxazolidinone
-
To a solution of phenylacetic acid (1.0 eq) in anhydrous THF at 0 °C, add triethylamine (1.1 eq) followed by the dropwise addition of pivaloyl chloride (1.05 eq).
-
Stir the mixture at 0 °C for 1 hour.
-
In a separate flask, dissolve (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (1.0 eq) in anhydrous THF and cool to -78 °C.
-
To this solution, add n-butyllithium (1.0 eq) dropwise and stir for 15 minutes.
-
Cannulate the mixed anhydride solution from step 2 into the lithiated oxazolidinone solution at -78 °C.
-
Allow the reaction to warm to 0 °C and stir for 1 hour.
-
Quench the reaction with saturated aqueous NH4Cl and extract with diethyl ether.
-
Wash the combined organic layers with brine, dry over MgSO4, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to yield the N-phenylacetyl oxazolidinone.
Stage 2: Diastereoselective Alkylation
-
Dissolve the N-phenylacetyl oxazolidinone (1.0 eq) in anhydrous THF and cool to -78 °C.
-
Add LDA (1.1 eq) dropwise and stir for 30 minutes to form the lithium enolate.
-
Add cyclopropyl bromide (1.5 eq) and stir the reaction at -78 °C for 2 hours, then allow it to warm to room temperature and stir overnight.
-
Quench the reaction with saturated aqueous NH4Cl and extract with diethyl ether.
-
Wash the combined organic layers with brine, dry over MgSO4, and concentrate in vacuo.
-
Purify by flash column chromatography to obtain the alkylated product.
Stage 3: Hydrolysis and Auxiliary Removal
-
Dissolve the alkylated oxazolidinone adduct (1.0 eq) in a 3:1 mixture of THF and water.
-
Cool the solution to 0 °C and add aqueous hydrogen peroxide (4.0 eq) followed by aqueous lithium hydroxide (2.0 eq).
-
Stir vigorously at 0 °C for 4 hours.
-
Quench the excess peroxide by adding aqueous sodium sulfite.
-
Acidify the mixture with 1 M HCl and extract with diethyl ether.
-
The chiral auxiliary can be recovered from the aqueous layer.
-
Wash the combined organic layers with brine, dry over MgSO4, and concentrate to yield the crude (R)-2-cyclopropyl-2-phenylacetic acid.
-
Further purification can be achieved by recrystallization or chromatography.
Expected Results
| Parameter | Expected Value |
| Diastereomeric Excess (d.e.) | >95% |
| Enantiomeric Excess (e.e.) | >95% (after hydrolysis) |
| Overall Yield | 60-75% |
Protocol 2: Catalytic Asymmetric Alkylation Using a Chiral Lithium Amide
This protocol offers a more direct route by avoiding the covalent attachment and removal of a chiral auxiliary.[5] It relies on the in-situ formation of a chiral complex between the enediolate of phenylacetic acid and a chiral lithium amide.
Diagram of the Catalytic Cycle
Caption: Catalytic Cycle for Asymmetric Alkylation.
Experimental Protocol
Materials:
-
Phenylacetic acid
-
(R,R)-N,N'-Bis(1-phenylethyl)ethane-1,2-diamine (or a similar C2-symmetric amine)
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous Tetrahydrofuran (THF)
-
Cyclopropyl bromide
-
Standard workup and purification reagents (1 M HCl, diethyl ether, brine, MgSO4, silica gel)
Procedure:
-
To a solution of the chiral diamine (1.1 eq) in anhydrous THF at -78 °C, add n-BuLi (2.2 eq) dropwise. Stir for 30 minutes.
-
In a separate flask, dissolve phenylacetic acid (1.0 eq) in anhydrous THF and cool to -78 °C.
-
Add n-BuLi (2.0 eq) to the phenylacetic acid solution and stir for 30 minutes to form the enediolate.
-
Transfer the enediolate solution to the chiral lithium amide solution via cannula at -78 °C.
-
Stir the resulting mixture at -78 °C for 1 hour.
-
Add cyclopropyl bromide (1.5 eq) and continue stirring at -78 °C for 24 hours.
-
Quench the reaction by adding 1 M HCl.
-
Allow the mixture to warm to room temperature and extract with diethyl ether.
-
The chiral amine can be recovered from the aqueous layer by basification and extraction.
-
Wash the combined organic layers with brine, dry over MgSO4, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to yield (S)-2-cyclopropyl-2-phenylacetic acid.
Expected Results
| Parameter | Expected Value |
| Enantiomeric Excess (e.e.) | 90-98% |
| Yield | 75-85% |
Conclusion and Recommendations
Both presented methods provide effective routes to enantiomerically enriched 2-cyclopropyl-2-phenylacetic acid.
-
The chiral auxiliary method is highly reliable and generally provides excellent stereocontrol. It is a well-established technique suitable for various scales. However, it requires additional steps for attaching and removing the auxiliary, which can impact the overall yield and atom economy.[5]
-
The catalytic asymmetric alkylation offers a more streamlined approach with fewer synthetic steps.[5] While potentially more sensitive to reaction conditions, it avoids the use of stoichiometric chiral reagents, making it an attractive option for larger-scale synthesis and from a green chemistry perspective.
The choice of method will depend on the specific requirements of the project, including scale, desired enantiopurity, and available resources. It is recommended to perform small-scale optimization experiments for either protocol to ensure optimal results.
References
-
Joo, B., et al. (2011). Highly Enantioselective Direct Alkylation of Arylacetic Acids with Chiral Lithium Amides as Traceless Auxiliaries. PMC. [Link]
-
RajanBabu, T.V., et al. (n.d.). Catalytic Asymmetric Synthesis Using Feedstocks. An Enantioselective Route to 2-Arylpropionic Acids and 1-Arylethyl Amines via Hydrovinylation of Vinyl Arenes. PMC. [Link]
-
Moran, J., et al. (2024). Asymmetric Synthesis of 2-Arylethylamines: A Metal-Free Review of the New Millennium. MDPI. [Link]
-
Fauré, S. (2002). Design, synthesis and evaluation of chiral auxiliaries, ligands and catalysts for asymmetric synthesis. Summit Research Repository - Simon Fraser University. [Link]
-
Hardegger, E., et al. (1973). Asymmetric synthesis. Part III. Stereospecific synthesis of (R)-2-hydroxy-2-phenylpropionic acid, and (R)- and (S)-2-cyclohexyl-2-hydroxy-2-phenylacetic acid. RSC Publishing. [Link]
-
Sharma, A., et al. (2021). Developments in the Catalytic Asymmetric Synthesis of Agrochemicals and Their Synthetic Importance. Journal of Agricultural and Food Chemistry - ACS Publications. [Link]
-
Wang, Z.J., et al. (2014). Chemoenzymatic synthesis of optically active α-cyclopropyl-pyruvates and cyclobutenoates via enzyme-catalyzed carbene transfer with diazopyruvate. PMC. [Link]
-
Nie, W., et al. (2021). Enantioselective Hydrothiolation: Diverging Cyclopropenes Through Ligand Control. eScholarship. [Link]
-
Connon, S.J., et al. (2003). A temporary stereocentre approach for the asymmetric synthesis of chiral cyclopropane-carboxaldehydes. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
Singh, S., et al. (2022). Asymmetric Synthesis of US-FDA Approved Drugs over Five Years (2016–2020): A Recapitulation of Chirality. PMC. [Link]
-
Ruppel, J.V., et al. (2009). Asymmetric Co(II)-Catalyzed Cyclopropanation with Succinimidyl Diazoacetate: General Synthesis of Chiral Cyclopropyl Carboxamides. Organic Chemistry Portal. [Link]
-
Kananovich, D.G., et al. (2020). Recent advances in asymmetric synthesis via cyclopropanol intermediates. RSC Publishing. [Link]
-
Verma, S., & Paliwal, S. (2024). Recent Developments and Applications of Biocatalytic and Chemoenzymatic Synthesis for the Generation of Diverse Classes of Drugs. Current Pharmaceutical Biotechnology. [Link]
-
Chaskar, A., & Darade, R. (2022). A REVIEW ON RECENT ADVANCES IN ASYMMETRIC SYNTHESIS AND ITS APPLICATIONS. ResearchGate. [Link]
- Sumika Fine Chemicals Co., Ltd. (2003). Production method of 2-cyclohexyl- 2-hydroxy-2-phenylacetic acid intermediate therefor and production method thereof.
-
Jarugumilli, G.K., et al. (2023). Enantioselective synthesis of highly oxygenated acyclic quaternary center-containing building blocks via palladium-catalyzed decarboxylative allylic alkylation of cyclic siloxyketones. Chemical Science (RSC Publishing). [Link]
-
Wang, Z., et al. (2024). Chemoenzymatic synthesis of macrocyclic peptides and polyketides via thioesterase-catalyzed macrocyclization. Beilstein Journals. [Link]
-
Torkelsen, M.R., et al. (2022). Chemo-Enzymatic Synthesis of Enantiopure β-Antagonist (S)-Betaxolol. MDPI. [Link]
-
Ghaffari, M.F., et al. (2022). Preparation of Chiral Enantioenriched Densely Substituted Cyclopropyl Azoles, Amines, and Ethers via Formal SN2. KU ScholarWorks. [Link]
-
UGA Student Affairs. (n.d.). 2-Cyclopropyl-2-Phenylacetic Acid: A Versatile Chemical. [Link]
-
Szymański, R., et al. (2023). Chemo-enzymatic synthesis and biological activity evaluation of propenylbenzene derivatives. Frontiers. [Link]
-
Li, Y., et al. (2021). Lewis acid catalysed asymmetric cascade reaction of cyclopropyl ketones: concise synthesis of pyrrolobenzothiazoles. Chemical Communications (RSC Publishing). [Link]
-
Kanemasa, S., et al. (2016). Enantioselective Cyclopropanation of a Wide Variety of Olefins Catalyzed by Ru(II)-Pheox Complexes. PubMed. [Link]
Sources
- 1. Pannellum [studentaffairs.uga.edu]
- 2. Asymmetric Synthesis of US-FDA Approved Drugs over Five Years (2016–2020): A Recapitulation of Chirality - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. summit.sfu.ca [summit.sfu.ca]
- 5. Highly Enantioselective Direct Alkylation of Arylacetic Acids with Chiral Lithium Amides as Traceless Auxiliaries - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tcichemicals.com [tcichemicals.com]
2-cyclopropyl-2-phenylacetic acid as a precursor in rational drug design
Application Notes & Protocols
Topic: 2-Cyclopropyl-2-phenylacetic Acid as a Precursor in Rational Drug Design
Abstract
In the landscape of modern medicinal chemistry, the strategic selection of starting materials is paramount to the successful development of novel therapeutics. 2-Cyclopropyl-2-phenylacetic acid emerges as a precursor of significant interest, embodying a unique combination of structural motifs that are highly advantageous for rational drug design. This document provides an in-depth guide for researchers, scientists, and drug development professionals on the utilization of this scaffold. We will explore the strategic importance of its constituent parts—the phenylacetic acid core and the cyclopropyl moiety—and provide detailed, validated protocols for its derivatization, with a focus on the ubiquitous amide coupling reaction.
The Rationale: Strategic Importance of the Scaffold
The value of 2-cyclopropyl-2-phenylacetic acid as a precursor lies in the synergistic contribution of its two key structural features. The combination of a proven pharmacophore core with a versatile modulator of physicochemical properties makes it a powerful starting point for library synthesis and lead optimization.
The Phenylacetic Acid Core: A Privileged Structure
Phenylacetic acid and its derivatives are fundamental building blocks for a multitude of established pharmaceutical agents.[1] This scaffold is a core component in drugs spanning various therapeutic classes, most notably non-steroidal anti-inflammatory drugs (NSAIDs) like diclofenac and ibuprofen.[2][3] Its prevalence is due to its ability to present a carboxylic acid group, a key hydrogen bond donor/acceptor and a handle for further chemical modification, in a defined spatial orientation relative to a hydrophobic phenyl ring. This arrangement facilitates interactions with numerous biological targets. Phenylacetic acid itself is used in the production of penicillin G and serves as a starting material for many other drugs.[2][4][5]
The Cyclopropyl Ring: A Tool for Fine-Tuning Molecular Properties
The incorporation of a cyclopropyl group is a well-established strategy in medicinal chemistry to enhance the pharmacological profile of a drug candidate.[6][7] This small, rigid ring system offers several distinct advantages over simple alkyl groups:
-
Metabolic Stability: The cyclopropyl group can block sites of metabolic oxidation, thereby increasing the half-life of a drug.[8][9] Its C-H bonds are stronger than those in standard aliphatic chains, making them less susceptible to enzymatic cleavage.[8][10]
-
Conformational Rigidity: Unlike a flexible isopropyl group, the cyclopropyl ring locks the conformation of the adjacent part of the molecule. This pre-organization for receptor binding can lead to an entropically more favorable interaction, often resulting in enhanced potency.[6][8]
-
Potency and Selectivity: The unique electronic properties and defined three-dimensional shape of the cyclopropyl ring can lead to improved interactions with the target protein, enhancing potency and reducing off-target effects.[8][10]
-
Bioisosterism: The cyclopropyl ring is frequently used as a bioisostere for alkenes, gem-dimethyl groups, and isopropyl groups, allowing for the modulation of properties like lipophilicity and solubility while maintaining or improving biological activity.[6][9][10]
-
Improved Physicochemical Properties: It can alter pKa, increase brain permeability, and decrease plasma clearance, addressing common roadblocks in drug discovery.[8]
The fusion of these two motifs in 2-cyclopropyl-2-phenylacetic acid provides a starting material that is primed for derivatization into novel chemical entities with desirable drug-like properties.
Physicochemical Data & Handling
A clear understanding of the precursor's properties is essential for its effective use in synthesis.
| Property | Value | Source |
| CAS Number | 5689-18-9 | [11][12][13] |
| Molecular Formula | C₁₁H₁₂O₂ | [12] |
| Molecular Weight | 176.21 g/mol | [12] |
| Appearance | White solid / powder | [13] |
| Melting Point | 89-91 °C | [13] |
| IUPAC Name | 2-cyclopropyl-2-phenylacetic acid | [11] |
| Storage | Room Temperature (RT) | [13] |
Application in Rational Drug Design: A General Workflow
The primary application of 2-cyclopropyl-2-phenylacetic acid is as a scaffold for creating libraries of diverse compounds for screening and structure-activity relationship (SAR) studies. The carboxylic acid moiety serves as a convenient chemical handle for derivatization, most commonly through amide bond formation.
Caption: General workflow for utilizing the precursor in drug discovery.
Core Protocol: Synthesis of Amide Derivatives
The formation of an amide bond by coupling a carboxylic acid with an amine is one of the most frequently used reactions in drug discovery.[14][15] Direct condensation is inefficient, necessitating the use of coupling reagents to "activate" the carboxylic acid for nucleophilic attack by the amine.[16][17]
Mechanism of Carboxylic Acid Activation
Most common coupling reagents, such as carbodiimides (e.g., EDC), facilitate the formation of a highly reactive O-acylisourea intermediate. This intermediate is an excellent leaving group, readily displaced by an amine to form the stable amide bond.[17] Additives like 1-hydroxybenzotriazole (HOBt) or N-hydroxysuccinimide (NHS) can be used to form an active ester intermediate, which can improve yields and reduce side reactions like racemization.[14][16]
Caption: Simplified mechanism of EDC-mediated amide coupling.
Comparison of Common Coupling Reagents
The choice of coupling reagent is critical and depends on the specific substrates and desired reaction conditions.[16]
| Coupling System | Base | Typical Solvent | Key Advantages | Common Side Reactions |
| EDC / NHS | None or mild base | DCM, DMF, Water | Water-soluble byproducts, good for aqueous reactions.[16] | Racemization (suppressed by NHS). |
| DCC / DMAP | DMAP (catalytic) | DCM, THF | High reactivity, good yields. | Dicyclohexylurea (DCU) byproduct is often insoluble and hard to remove.[14][17] |
| HATU / DIPEA | DIPEA | DMF, ACN | Fast reaction times, effective for hindered amines.[14][18] | Higher cost, potential for guanidinylation side products. |
| BOP-Cl / Et₃N | Et₃N | DCM, ACN | Effective for electron-deficient amines.[14] | Stoichiometric carcinogenic byproduct (HMPA). |
Detailed Step-by-Step Protocol: EDC/HOBt Coupling
This protocol describes a general procedure for coupling 2-cyclopropyl-2-phenylacetic acid with a primary or secondary amine using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-Hydroxybenzotriazole (HOBt). This method is widely applicable and benefits from water-soluble byproducts, simplifying purification.[14][16]
Materials:
-
2-cyclopropyl-2-phenylacetic acid (1.0 equivalent)
-
Amine of interest (1.0 - 1.2 equivalents)
-
EDC·HCl (1.2 equivalents)
-
HOBt (1.2 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (Et₃N) (2.0 - 3.0 equivalents)
-
Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)
-
Saturated aqueous NaHCO₃ solution
-
1 M aqueous HCl solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup (e.g., Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere, add 2-cyclopropyl-2-phenylacetic acid (1.0 eq.).
-
Dissolution: Dissolve the starting acid in anhydrous DCM or DMF (approx. 0.1-0.2 M concentration).
-
Reagent Addition: To the stirred solution at 0 °C (ice bath), add HOBt (1.2 eq.), followed by the amine (1.0-1.2 eq.), and the base (DIPEA, 2.0-3.0 eq.).
-
Activation: Add EDC·HCl (1.2 eq.) portion-wise to the reaction mixture. Causality Note: Slow addition at 0 °C helps to control any exotherm and minimizes side reactions.
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting acid is consumed (typically 2-12 hours).
-
Work-up:
-
Dilute the reaction mixture with DCM or Ethyl Acetate.
-
Wash the organic layer sequentially with 1 M HCl (1x), saturated NaHCO₃ (2x), and brine (1x). Causality Note: The acid wash removes excess base, while the bicarbonate wash removes unreacted HOBt and any remaining starting acid.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
-
Purification: Purify the crude amide product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of Ethyl Acetate in Hexanes) to obtain the pure product.
Protocol Validation and Characterization
The identity and purity of the synthesized amide derivatives must be confirmed. Standard analytical techniques include:
-
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and absence of major impurities.
-
Mass Spectrometry (LC-MS or HRMS): To confirm the molecular weight of the desired product.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.
Conclusion and Future Perspectives
2-Cyclopropyl-2-phenylacetic acid represents a high-value precursor for rational drug design. Its structure cleverly combines a historically successful pharmacophore with a modern tool for modulating ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. The protocols outlined herein provide a robust and validated pathway for researchers to synthesize libraries of novel derivatives. By systematically exploring substitutions on both the phenyl ring and the newly formed amide nitrogen, researchers can rapidly generate SAR data to identify and optimize lead compounds for a wide range of biological targets. The inherent drug-like properties of this scaffold make it an invaluable asset in the quest for next-generation therapeutics.
References
- Vertex AI Search. (n.d.). Phenylacetic Acid Derivatives Overview.
- BenchChem. (2025). Application Notes and Protocols for Amide Coupling with Carboxylic Acids.
- Chemistry Steps. (2025). Amides from Carboxylic Acids-DCC and EDC Coupling.
- MDPI. (2024). Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives. Molbank.
- Scientific Update. (2020). The Cyclopropyl Group in Medicinal Chemistry.
- PMC. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents.
- HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents.
- Royal Society of Chemistry. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry.
- Vertex AI Search. (2025). Phenylacetic acid derivative: Significance and symbolism.
- PubMed. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry.
- ResearchGate. (2026). Synthesis, properties and applications of esters of phenylacetic acid.
- Beilstein-Institut. (2020). Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups. Beilstein Journal of Organic Chemistry.
- Fluorochem. (n.d.). 2-Cyclopropyl-2-phenylacetic acid (CAS 5689-18-9).
- PMC. (n.d.). Put a ring on it: application of small aliphatic rings in medicinal chemistry.
- Wikipedia. (n.d.). Phenylacetic acid.
- Taylor & Francis Online. (2025). Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. Journal of Enzyme Inhibition and Medicinal Chemistry.
- ResearchGate. (n.d.). Synthetic Approaches to Contemporary Drugs that Contain the Cyclopropyl Moiety.
- Sapphire Bioscience. (n.d.). 2-Cyclopropyl-2-phenylacetic acid.
- PubMed. (1973). Synthesis and antiinflammatory activities of ( -cyclopropyl-p-tolyl)acetic acid and related compounds. Journal of Medicinal Chemistry.
- Sigma-Aldrich. (n.d.). 2-cyclopropyl-2-phenylacetic acid | 5689-18-9.
Sources
- 1. scribd.com [scribd.com]
- 2. mdpi.com [mdpi.com]
- 3. wisdomlib.org [wisdomlib.org]
- 4. researchgate.net [researchgate.net]
- 5. Phenylacetic acid - Wikipedia [en.wikipedia.org]
- 6. Put a ring on it: application of small aliphatic rings in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. BJOC - Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups [beilstein-journals.org]
- 10. scientificupdate.com [scientificupdate.com]
- 11. fluorochem.co.uk [fluorochem.co.uk]
- 12. Sapphire Bioscience [sapphirebioscience.com]
- 13. 2-cyclopropyl-2-phenylacetic acid | 5689-18-9 [sigmaaldrich.com]
- 14. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. hepatochem.com [hepatochem.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 18. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
Application Note: HPLC Method Development and Validation for 2-Cyclopropyl-2-phenylacetic Acid
Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals Matrix: Active Pharmaceutical Ingredient (API) Intermediates Analytes: 2-Cyclopropyl-2-phenylacetic acid (Achiral Purity) and its (R)/(S)-Enantiomers (Chiral Purity)
Introduction & Physicochemical Rationale
2-Cyclopropyl-2-phenylacetic acid (CAS RN: 5689-18-9) is a highly versatile chiral building block utilized in the synthesis of advanced therapeutics, including kinase inhibitors and calcium channel blockers [1]. Structurally, it features a cyclopropyl ring, a phenyl ring, and a carboxylic acid moiety attached to a chiral α -carbon.
Developing a robust High-Performance Liquid Chromatography (HPLC) method for this compound requires addressing two distinct analytical challenges:
-
Chemical Purity (Achiral): The molecule is lipophilic but contains a polar, ionizable carboxylic acid (estimated pKa ~4.0). If the mobile phase pH is not strictly controlled, the analyte will partially ionize, leading to severe peak tailing, retention time shifts, and poor resolution from structurally similar synthetic impurities.
-
Enantiomeric Purity (Chiral): The chiral center at the α -carbon necessitates a specialized Chiral Stationary Phase (CSP). The carboxylic acid group is prone to non-specific interactions with the CSP matrix, requiring precise mobile phase additives to ensure sharp peak shapes.
This application note details a dual-method approach—an achiral Reversed-Phase (RP-HPLC) method for chemical purity and a chiral Normal-Phase (NP-HPLC) method for enantiomeric resolution—designed to meet [2].
Method Development Workflow
The following workflow illustrates the parallel development strategy required to fully characterize this API intermediate.
Figure 1: Parallel HPLC method development workflow for achiral and chiral analysis.
Protocol 1: Achiral RP-HPLC for Chemical Purity
Scientific Causality & Column Selection
While a standard C18 column can retain this molecule, a Phenyl-Hexyl stationary phase is highly recommended. The phenyl ring of the analyte engages in π−π stacking interactions with the phenyl-hexyl phase, providing orthogonal selectivity that is superior for separating des-phenyl or ring-opened cyclopropyl impurities.
To suppress the ionization of the carboxylic acid, 0.1% Trifluoroacetic acid (TFA) is added to both aqueous and organic mobile phases. This drops the pH to ~2.0 (well below the pKa of ~4.0), ensuring the molecule remains >99% protonated and elutes as a sharp, symmetrical peak [3].
Step-by-Step Methodology
-
System Preparation: Purge the HPLC system with Mobile Phase A and B to remove any residual buffer salts from previous analyses.
-
Diluent Preparation: Mix Water and Acetonitrile (50:50, v/v). Expert Insight: Do not use 100% Acetonitrile as the diluent; injecting a strong solvent plug will cause peak broadening at the column head.
-
Sample Preparation: Accurately weigh 10 mg of 2-cyclopropyl-2-phenylacetic acid and dissolve in 10 mL of diluent to achieve a 1.0 mg/mL stock solution. Sonicate for 5 minutes.
-
Chromatographic Conditions:
-
Column: Phenomenex Luna Phenyl-Hexyl, 150 x 4.6 mm, 3 µm (or equivalent).
-
Mobile Phase A: 0.1% TFA in HPLC-grade Water.
-
Mobile Phase B: 0.1% TFA in HPLC-grade Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 5 µL.
-
Detection: UV at 215 nm (optimal for the phenyl ring and carboxylic acid chromophores) and 254 nm.
-
Gradient Program
| Time (min) | % Mobile Phase A | % Mobile Phase B | Curve |
| 0.0 | 80 | 20 | Initial |
| 2.0 | 80 | 20 | Isocratic hold |
| 12.0 | 20 | 80 | Linear ramp |
| 15.0 | 20 | 80 | Wash |
| 15.1 | 80 | 20 | Re-equilibration |
| 20.0 | 80 | 20 | End |
Protocol 2: Chiral NP-HPLC for Enantiomeric Resolution
Scientific Causality & Column Selection
The separation of (R)- and (S)-enantiomers of phenylacetic acid derivatives is most effectively achieved using polysaccharide-based Chiral Stationary Phases (CSPs) under normal-phase conditions. A Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)) column is the gold standard here.
Mechanism of Action: Chiral recognition occurs via a three-point interaction model. The carbamate linkages on the CSP act as hydrogen-bond donors/acceptors interacting with the analyte's carboxylic acid. Simultaneously, the phenyl groups on the CSP and the analyte undergo π−π stacking, while the cyclopropyl group dictates the steric fit into the chiral cavity [4].
Critical Modifier: In normal-phase chiral chromatography of acids, adding 0.1% TFA to the mobile phase is non-negotiable. Without it, the carboxylic acid will interact with residual basic sites on the silica support, resulting in irreversible retention or extreme peak tailing.
Step-by-Step Methodology
-
System Preparation: Flush the HPLC system thoroughly with Isopropanol (IPA) to remove all traces of water before introducing normal-phase solvents (Hexane).
-
Mobile Phase Preparation: Mix HPLC-grade n-Hexane and Isopropanol in a 95:5 (v/v) ratio. Add 0.1% TFA (1 mL TFA per 1 L of mobile phase). Degas thoroughly.
-
Diluent Preparation: Use the mobile phase (Hexane:IPA 95:5) as the sample diluent. Expert Insight: Avoid dissolving the sample in 100% IPA. A high-polarity injection solvent in a normal-phase system will disrupt the equilibrium at the column head, destroying chiral resolution.
-
Sample Preparation: Prepare a 0.5 mg/mL solution of the racemic mixture in the diluent.
-
Chromatographic Conditions:
-
Column: Daicel Chiralcel OD-H, 250 x 4.6 mm, 5 µm.
-
Mobile Phase: Isocratic n-Hexane / IPA / TFA (95:5:0.1, v/v/v).
-
Flow Rate: 0.8 mL/min.
-
Column Temperature: 25°C (Lower temperatures often enhance chiral recognition by stabilizing the transient diastereomeric complexes).
-
Injection Volume: 10 µL.
-
Detection: UV at 215 nm.
-
System Suitability & Method Validation Criteria
To ensure the methods are self-validating and fit for purpose, they must be evaluated against the [2]. Below is the consolidated data presentation for target validation parameters.
| Validation Parameter | Achiral RP-HPLC Target Criteria | Chiral NP-HPLC Target Criteria |
| System Suitability (SST) | Tailing Factor ( Tf ) ≤ 1.5; %RSD ≤ 2.0% | Resolution ( Rs ) ≥ 1.5; Tf ≤ 1.5 |
| Specificity | Baseline resolution from all known degradants | Baseline resolution of (R) and (S) enantiomers |
| Linearity (Range) | R2 ≥ 0.999 (Limit of Quantitation to 120%) | R2 ≥ 0.999 (0.1% to 100% of nominal) |
| Accuracy (Recovery) | 98.0% – 102.0% across 3 concentration levels | 90.0% – 110.0% at the LOQ level |
| Precision (Repeatability) | %RSD ≤ 1.0% (n=6 injections) | %RSD ≤ 2.0% for enantiomeric ratio |
| Limit of Detection (LOD) | Signal-to-Noise (S/N) ≥ 3 | Signal-to-Noise (S/N) ≥ 3 |
| Robustness | Stable across ± 2°C Temp, ± 0.1 mL/min Flow | Stable across ± 1% IPA modifier variations |
References
-
PubChem Compound Summary for CID 14871263: 2-Cyclopropyl-2-phenylacetic acid. National Center for Biotechnology Information. Available at:[Link]
-
ICH Harmonised Guideline Q2(R2): Validation of Analytical Procedures. European Medicines Agency (EMA) / International Council for Harmonisation. Available at:[Link]
-
Chiral HPLC Separations Guide: Mechanisms of Polysaccharide-Based Chiral Stationary Phases. Phenomenex. Available at: [Link]
using 2-cyclopropyl-2-phenylacetic acid in active pharmaceutical ingredient (API) synthesis
Application Note: Strategic Utilization of 2-Cyclopropyl-2-phenylacetic Acid in Advanced API Synthesis
Target Audience: Medicinal Chemists, Process Chemists, and Drug Development Professionals Content Type: Technical Application Note & Validated Protocols
Executive Summary
In modern medicinal chemistry, the incorporation of specific structural motifs to modulate lipophilicity, metabolic stability, and target-binding affinity is paramount. 2-Cyclopropyl-2-phenylacetic acid (CAS: 5689-18-9) has emerged as a highly versatile building block in the synthesis of diverse Active Pharmaceutical Ingredients (APIs). By combining the lipophilic nature of a phenyl ring with the conformational rigidity and steric bulk of a cyclopropyl group, this moiety effectively restricts the rotational degrees of freedom of the resulting drug molecules. This conformational locking is critical for fitting into highly specific hydrophobic binding pockets, such as those found in viral helicases and oncogenic kinases.
This guide provides mechanistic insights, analytical checkpoints, and self-validating protocols for utilizing this compound across three distinct therapeutic workflows: Antiviral, Oncology, and Neurology.
Physicochemical Properties & Specifications
To ensure reproducibility in scale-up environments, starting materials must meet stringent quality criteria. Below are the critical physicochemical parameters for 2-cyclopropyl-2-phenylacetic acid.
| Parameter | Specification / Value |
| Chemical Name | 2-Cyclopropyl-2-phenylacetic acid |
| CAS Number | 5689-18-9 |
| Molecular Formula | C₁₁H₁₂O₂ |
| Molecular Weight | 176.21 g/mol |
| SMILES | C1CC1C(C2=CC=CC=C2)C(=O)O |
| Appearance | White to off-white crystalline powder |
| Melting Point | 89 – 91 °C |
| Storage Conditions | Inert atmosphere (N₂/Ar), Room Temperature |
Mechanistic Insights: The Causality of the Cyclopropyl-Phenyl Moiety
As a Senior Application Scientist, I emphasize that the selection of 2-cyclopropyl-2-phenylacetic acid is rarely arbitrary. Its integration into a drug's pharmacophore serves three distinct mechanistic purposes:
-
Conformational Restriction: The bulky cyclopropyl ring introduces significant sp3 character and steric hindrance adjacent to the carbonyl carbon. This restricts the rotation of the phenyl ring, locking the resulting amide into a bioactive conformation that minimizes the entropic penalty upon target binding.
-
Thermal Mobility Induction: In specific heterocyclic systems (e.g., spiropiperidines), the bulky nature of this acid induces necessary thermal mobility within the core ring system, a feature proven essential for inhibiting enzymes like the alphavirus nsP2 helicase .
-
Metabolic Shielding: The alpha-branching provides steric shielding to the adjacent amide or ester linkage, significantly reducing its susceptibility to rapid enzymatic cleavage by non-specific amidases or esterases in vivo.
Validated API Synthesis Workflows
The following protocols are designed as self-validating systems . Each workflow includes specific analytical checkpoints to confirm reaction trajectory and prevent the propagation of errors.
Workflow A: Synthesis of Spirodioxolane nsP2 Helicase Inhibitors (Antiviral APIs)
Context: This workflow generates broad-spectrum direct-acting antivirals targeting the alphavirus nsP2 helicase. The 2-cyclopropyl-2-phenylacetamide moiety is critical for inducing the required conformational isomerism .
Protocol: Amide Coupling with Piperidin-4-one Causality: Piperidin-4-one is a secondary amine, but the acid is highly sterically hindered. We utilize HATU because the 7-aza-HOBt leaving group accelerates aminolysis via an intramolecular hydrogen-bonded transition state, overcoming the steric bulk.
-
Activation: Dissolve 2-cyclopropyl-2-phenylacetic acid (1.0 eq) and HATU (1.2 eq) in anhydrous DMF (0.2 M). Add N,N-Diisopropylethylamine (DIPEA, 3.0 eq). Stir at 25 °C for 15 minutes.
-
Coupling: Add piperidin-4-one hydrochloride (1.1 eq) in a single portion. Stir under N₂ for 12 hours.
-
Workup: Dilute with EtOAc, wash sequentially with 10% aqueous citric acid (removes unreacted amine), saturated NaHCO₃ (removes unreacted acid/HATU byproducts), and brine. Dry over Na₂SO₄ and concentrate.
Analytical Validation & Checkpoints:
-
In-Process Check (IPC): LC-MS analysis. Pass criteria: Disappearance of the acid mass ( m/z 175 [M-H]⁻) and appearance of the intermediate product ( m/z 258 [M+H]⁺).
-
Post-Isolation Check: ¹³C-NMR (at 25 °C). Pass criteria: The presence of broad signals for the piperidine carbons. This thermal motion is the diagnostic marker that the cyclopropyl-phenyl moiety has successfully induced the required conformational flexibility for helicase inhibition.
Workflow B: Synthesis of Indazole-based TTK Kinase Inhibitors (Oncology APIs)
Context: TTK (Monopolar Spindle 1) is a kinase overexpressed in various cancers. Coupling our target acid with an indazole-5-amine yields potent anti-cancer agents .
Protocol: Amide Coupling with Indazole-5-amine Causality: Indazole amines are notoriously poor nucleophiles due to electron delocalization into the heteroaromatic system. We select TBTU over standard EDC to generate a highly reactive OBt-ester, forcing the reaction forward without requiring elevated temperatures that might degrade the indazole core.
-
Activation: To a solution of 2-cyclopropyl-2-phenylacetic acid (1.0 eq) in DMF (0.15 M), add TBTU (1.0 eq) and DIPEA (5.0 eq). Stir for 30 minutes at room temperature.
-
Coupling: Add the highly functionalized 1H-indazol-5-amine derivative (1.0 eq). Stir for 24 hours at 25 °C.
-
Isolation: Concentrate under reduced pressure. Purify directly via flash chromatography (DCM/MeOH gradient) to avoid aqueous degradation of sensitive indazole functional groups.
Analytical Validation & Checkpoints:
-
IPC: TLC (quench a 5 µL aliquot in MeOH). Pass criteria: Formation of the methyl ester indicates successful active ester generation by TBTU.
-
Post-Isolation Check: ¹H-NMR (400 MHz, CDCl₃). Pass criteria: The cyclopropyl protons must appear as distinct, complex multiplets shielded at δ 0.50–1.00 ppm . The alpha-benzylic proton will shift downfield to ~3.5 ppm upon successful amide bond formation.
Workflow C: Synthesis of N-type Ca²⁺ Channel Blockers (Neurology APIs)
Context: Used in the synthesis of substituted octahydrocyclopenta[c]pyrrol-4-amines, which act as N-type calcium channel blockers for the treatment of severe neuropathic pain .
Protocol: EDC/HOAt Mediated Coupling Causality: HOAt is used alongside EDC because the nitrogen atom in the pyridine ring of HOAt provides an anchoring hydrogen bond to the incoming pyrrol-amine, drastically increasing the reaction rate for sterically congested substrates compared to standard HOBt.
-
Reaction: Combine 2-cyclopropyl-2-phenylacetic acid (1.0 eq), the pyrrol-4-amine derivative (1.0 eq), EDC·HCl (1.0 eq), HOAt (1.0 eq), and Triethylamine (TEA, 3.0 eq) in anhydrous DCM.
-
Stirring: Stir at room temperature for 18 hours.
-
Purification: Wash the organic layer with water and brine, dry, and purify via reverse-phase prep-HPLC.
Analytical Validation & Checkpoints:
-
IPC: HPLC at 220 nm. Pass criteria: >85% conversion of the starting amine peak.
-
Post-Isolation Check: High-Resolution Mass Spectrometry (HRMS). Pass criteria: Exact mass matching the theoretical [M+H]⁺ within < 5 ppm error, confirming no epimerization occurred at the alpha-chiral center during coupling.
Comparative Amide Coupling Efficiencies
The table below summarizes the quantitative data and optimal conditions for conjugating 2-cyclopropyl-2-phenylacetic acid across different nucleophilic environments.
| Target API Class | Amine Nucleophilicity | Optimal Reagents | Solvent & Temp | Typical Yield | Key Analytical Marker |
| Antiviral (nsP2) | High (Secondary) | HATU / DIPEA | DMF, 25 °C | 82 - 88% | Broad ¹³C-NMR signals |
| Oncology (TTK) | Low (Heteroaromatic) | TBTU / DIPEA | DMF, 25 °C | 65 - 70% | Cyclopropyl ¹H-NMR (δ 0.5-1.0) |
| Neurology (Ca²⁺) | Moderate (Primary, bulky) | EDC / HOAt / TEA | DCM, 25 °C | 75 - 80% | HRMS exact mass (<5 ppm) |
Workflow Visualization
The following diagram maps the divergent synthetic pathways from the core building block to the final therapeutic agents.
Fig 1: Divergent API synthesis workflows utilizing 2-cyclopropyl-2-phenylacetic acid.
References
-
Oh HJ, Sears JD, Ramalingam BM, et al. "Identification of spirodioxolane nsP2 helicase inhibitors with antialphaviral activity." RSC Medicinal Chemistry, 2025. URL:[Link]
- European Patent Office. "INDAZOLE COMPOUNDS AS KINASE INHIBITORS AND METHOD OF TREATING CANCER WITH SAME." EP 2766352 B1.
- World Intellectual Property Organization. "Novel substituted octahydrocyclopenta[c]pyrrol-4-amines as calcium channel blockers." WO2010062927A2.
Technical Support Center: Synthesis of 2-Cyclopropyl-2-phenylacetic Acid
Welcome to the technical support center for the synthesis of 2-cyclopropyl-2-phenylacetic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during this synthesis. We will delve into the causality behind experimental choices, providing actionable troubleshooting advice and answers to frequently asked questions to help you improve your reaction yield and product purity.
Troubleshooting Guide: Navigating Common Experimental Hurdles
This section addresses specific issues you may encounter during the synthesis. We focus on a common and efficient route: the direct alkylation of a phenylacetic acid precursor (such as phenylacetonitrile or an ester) with a cyclopropyl halide under Phase-Transfer Catalysis (PTC) conditions.
Question 1: My yield of 2-cyclopropyl-2-phenylacetic acid is critically low or zero. What are the likely causes and how can I fix them?
Answer: A low or non-existent yield is a common but solvable issue that typically points to a problem in one of three areas: deprotonation, alkylation, or starting material integrity.
-
Ineffective Deprotonation: The first critical step is the formation of a carbanion at the alpha-carbon of the phenylacetic acid precursor. If this fails, the reaction cannot proceed.
-
Cause: The base may be too weak or its concentration insufficient. For a liquid-liquid PTC system, a high concentration of aqueous base (e.g., 50% NaOH or KOH) is crucial to create a sufficiently high concentration of the catalyst-hydroxide complex in the organic phase.[1]
-
Solution: Ensure you are using a concentrated aqueous solution of a strong base like NaOH or KOH. For a solid-liquid PTC system, ensure the base (e.g., anhydrous K₂CO₃) is finely powdered and completely dry to maximize its surface area and reactivity.[2]
-
Solution: Increase the agitation speed. Vigorous stirring is essential in biphasic systems to maximize the interfacial area where deprotonation and catalyst exchange occur.[3]
-
-
Poor Alkylation Step: Once the carbanion is formed, it must effectively react with the cyclopropyl halide.
-
Cause: The leaving group on your cyclopropyl source may not be reactive enough. The reactivity order is generally I > Br > Cl. Furthermore, some leaving groups, like tosylate and especially iodide, can "poison" quaternary ammonium catalysts by forming a highly stable, unreactive ion pair with the catalyst in the organic phase.[4]
-
Solution: Consider using cyclopropyl bromide or cyclopropyl mesylate as your alkylating agent. While cyclopropyl iodide is more reactive, it carries a higher risk of catalyst poisoning. If you must use a tosylate, a bromide leaving group is generally preferred when using quaternary ammonium catalysts.[4]
-
-
Degradation or Side Reactions:
-
Cause: If you are starting with phenylacetonitrile or an ester, hydrolysis of these starting materials can compete with the desired alkylation, especially with high concentrations of aqueous base and elevated temperatures.[5]
-
Solution: Maintain a moderate reaction temperature (e.g., 40-60 °C) to disfavor the hydrolysis pathway. If hydrolysis of the nitrile or ester starting material is a major issue, consider adding the base slowly to the reaction mixture to keep its instantaneous concentration low.
-
Troubleshooting Decision Tree for Low Yield
Caption: Mechanism of Phase-Transfer Catalyzed (PTC) alkylation of a phenylacetic ester.
References
-
Ugochukwu, E., et al. (2010). Phase-Transfer Catalysis in Segmented Flow in a Microchannel: Fluidic Control of Selectivity and Productivity. ACS Publications. Available at: [Link]
-
Sharma, M. M. (2015). Phase-Transfer Catalysis in Organic Syntheses. CRDEEP Journals. Available at: [Link]
-
ACS GCI Pharmaceutical Roundtable. Phase Transfer Catalysis. ACS Green Chemistry Institute. Available at: [Link]
-
Lygo, B., & Wainwright, P. G. (2007). Enantioselective S-Alkylation of Sulfenamides by Phase-Transfer Catalysis. PubMed Central. Available at: [Link]
-
Kégl, T., et al. (2015). Solid-Liquid Phase C-Alkylation of Active Methylene Containing Compounds under Microwave Conditions. MDPI. Available at: [Link]
-
Wang, M.-L., & Tseng, Y.-H. (2003). Analysis of Phase-Transfer-Catalyzed O-Alkylation Reaction Using Fractional Factorial Design Method. Academia.edu. Available at: [Link]
-
Jew, S.-S., et al. (2004). Highly enantioselective phase-transfer-catalytic alkylation of 2-phenyl-2-oxazoline-4-carboxylic acid tert-butyl ester for the asymmetric synthesis of alpha-alkyl serines. PubMed. Available at: [Link]
-
Duggan, M. E., et al. (2007). Discovery of +(2-{4-[2-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)ethoxy]phenyl}-cyclopropyl)acetic acid as potent and selective alphavbeta3 inhibitor: design, synthesis, and optimization. PubMed. Available at: [Link]
-
Mąkosza, M. (2005). Phase Transfer Catalysis in Pharmaceutical Industry – Where Are We? Acta Poloniae Pharmaceutica. Available at: [Link]
-
Organic Syntheses. (1941). Phenylacetic Acid. Organic Syntheses Procedure. Available at: [Link]
- Google Patents. (2012). US9334223B2 - Process for the purification of 2-phenyl-2-methyl-propanoic acid derivatives. Google Patents.
-
Wikipedia. (n.d.). Malonic ester synthesis. Wikipedia. Available at: [Link]
-
Grokipedia. (n.d.). Malonic ester synthesis. Grokipedia. Available at: [Link]
-
PubChem. (n.d.). 2-Cyclopentyl-2-hydroxy-phenylacetic acid. PubChem. Available at: [Link]
-
J&K Scientific LLC. (n.d.). 2-Cyclopropyl-2-phenylacetic acid. J&K Scientific LLC. Available at: [Link]
-
McKenzie, A., & Roger, R. (1924). Asymmetric synthesis. Part III. Stereospecific synthesis of (R)-2-hydroxy-2-phenylpropionic acid, and (R)- and (S)-2-cyclohexyl-2-hydroxy-2-phenylacetic acid. RSC Publishing. Available at: [Link]
- Google Patents. (2001). WO2001092200A1 - Process for the preparation of cyclopropyl carboxylic acid esters and derivatives. Google Patents.
-
Organic Chemistry Portal. (n.d.). Malonic Ester Synthesis. Organic Chemistry Portal. Available at: [Link]
-
ResearchGate. (2020). Possible base for synthesis of malonic ester from phenylacetic acid and diethyl carbonate? ResearchGate. Available at: [Link]
- Google Patents. (2003). US20030013911A1 - Production method of 2-cyclohexyl- 2-hydroxy-2-phenylacetic acid intermediate therefor and production method thereof. Google Patents.
-
Inventiva Pharma. (n.d.). Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives. Inventiva Pharma. Available at: [Link]
-
Organic Syntheses. (n.d.). Phenylacetic acid. Organic Syntheses Procedure. Available at: [Link]
-
Scribd. (n.d.). P2P Synthesis Methods Overview. Scribd. Available at: [Link]
-
Wotschadlo, J., et al. (2024). Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives. MDPI. Available at: [Link]
Sources
resolving enantiomers of 2-cyclopropyl-2-phenylacetic acid efficiently
Welcome to the Technical Support Center for Chiral Resolution. As a Senior Application Scientist, I have designed this portal to address the specific thermodynamic, kinetic, and steric challenges associated with resolving 2-cyclopropyl-2-phenylacetic acid .
The combination of a rigid cyclopropyl ring and a bulky phenyl group on the α-carbon creates a sterically demanding environment. This guide provides field-proven troubleshooting strategies, self-validating protocols, and mechanistic insights to ensure high enantiomeric excess (ee) and yield.
Resolution Strategy & Workflow
Before troubleshooting, it is critical to understand the two primary pathways for resolving sterically hindered arylacetic acids: Classical Diastereomeric Salt Crystallization and Enzymatic Kinetic Resolution (EKR) .
Workflow for resolving 2-cyclopropyl-2-phenylacetic acid via chemical and enzymatic pathways.
Troubleshooting Guides (Q&A)
Q1: My diastereomeric salt crystallization with (R)-1-phenylethylamine yields an oil instead of crystals. How do I induce crystallization? Mechanistic Causality: "Oiling out" (liquid-liquid phase separation) occurs when the lattice energy of the diastereomeric salt is lower than its solvation energy. This is common with cyclopropyl derivatives because the ring's conformational flexibility disrupts crystal packing. Furthermore, highly polar solvents stabilize the dissolved salt, preventing nucleation 1. Solution: Employ a solvent switch technique. Arylacetic acid salts resolve best in solvent systems with intermediate dielectric constants. Switch from pure ethanol to a 2-propanol/cyclohexane (1:1) mixture. The non-polar cyclohexane reduces the bulk dielectric constant, forcing the less-soluble (S,R)-salt to precipitate.
Q2: I am attempting enzymatic kinetic resolution (EKR) using Candida antarctica Lipase B (CALB), but conversion stalls at <10%. Why? Mechanistic Causality: The α-carbon of 2-cyclopropyl-2-phenylacetic acid is highly sterically hindered. Standard lipases like CALB have narrow binding pockets that struggle to accommodate both a phenyl ring and a cyclopropyl ring simultaneously at the α-position 2. Solution: Switch your biocatalyst. Pig Liver Esterase (PLE) or Lipase PS "Amano" have wider active site clefts that are far more tolerant of sterically demanding α-substituted arylacetic acids 3. Convert the racemic acid to a methyl ester first, then perform an enantioselective enzymatic hydrolysis using PLE in a phosphate buffer (pH 7.2).
Q3: How can I accurately determine the enantiomeric excess (ee) of the resolved acid? Mechanistic Causality: Enantioselective discrimination of arylacetic acids on chiral stationary phases (CSPs) proceeds via a three-point interaction model (hydrogen bonding, π-π interactions, and steric inclusion) 4. Solution: Use High-Performance Liquid Chromatography (HPLC) with an amylose-derived CSP (e.g., Chiralpak AD-H). Use a mobile phase of Hexane/Isopropanol/Trifluoroacetic acid (90:10:0.1). The TFA is mandatory to suppress the ionization of the carboxylic acid, preventing peak tailing and ensuring sharp baseline resolution.
Quantitative Method Comparison
To help you select the best workflow for your lab's scale and budget, review the performance metrics of the standard resolution methods below:
| Resolution Method | Typical Yield (Max 50%) | Enantiomeric Excess (ee) | Scalability | Cost per Gram | Primary Limitation |
| Diastereomeric Salt (Amine) | 35 - 42% | > 98% (after 2x recryst.) | High (Multi-kg) | Low | Requires extensive solvent optimization |
| Enzymatic Hydrolysis (PLE) | 45 - 48% | > 99% | Medium (100g scale) | Medium | Requires prior esterification step |
| Chiral SFC (Preparative) | 48 - 49% | > 99.5% | Low (Gram scale) | High | High capital equipment cost |
Validated Experimental Protocols
A core tenet of robust chemical engineering is the use of self-validating systems . The following protocols include built-in checkpoints to ensure the experiment is succeeding before you commit to the final isolation steps.
Protocol A: Classical Resolution via Diastereomeric Salt Formation
This method uses (R)-(+)-1-phenylethylamine to precipitate the (S)-enantiomer of the acid.
-
Salt Formation: Dissolve 10.0 g (56.7 mmol) of racemic 2-cyclopropyl-2-phenylacetic acid in 50 mL of 2-propanol at 60 °C.
-
Amine Addition: Slowly add 6.87 g (56.7 mmol) of (R)-(+)-1-phenylethylamine dropwise. Stir for 30 minutes at 60 °C.
-
Solvent Switch & Crystallization: Slowly add 50 mL of cyclohexane. Allow the solution to cool to room temperature over 4 hours at a rate of ~10 °C/hour to promote large crystal growth. Stir overnight at 20 °C.
-
Filtration: Filter the resulting white crystals. Wash with 10 mL of cold 2-propanol/cyclohexane (1:1).
-
Self-Validation Checkpoint: Before proceeding, evaporate a 1 mL aliquot of the mother liquor and measure its specific rotation. A strong positive optical rotation confirms that the (R)-acid is remaining in solution, validating that the chiral discrimination is actively partitioning the (S)-acid into the solid phase5.
-
Recrystallization: Recrystallize the solid from 2-propanol to achieve >98% ee.
-
Acid Liberation: Suspend the pure salt in 1M HCl (50 mL) and extract with ethyl acetate (3 x 30 mL). Dry the organic layer over MgSO₄ and concentrate to yield the pure (S)-2-cyclopropyl-2-phenylacetic acid.
Protocol B: Enzymatic Kinetic Hydrolysis
This method utilizes Pig Liver Esterase (PLE) to selectively hydrolyze the (S)-ester.
-
Substrate Preparation: Synthesize the methyl ester of racemic 2-cyclopropyl-2-phenylacetic acid using methanol and a catalytic amount of sulfuric acid.
-
Enzymatic Reaction: Suspend 5.0 g of the racemic methyl ester in 100 mL of 0.1 M phosphate buffer (pH 7.2). Add 10% (v/v) DMSO to aid substrate solubility.
-
Biocatalysis: Add 100 mg of crude Pig Liver Esterase (PLE). Stir gently at 30 °C.
-
Self-Validation Checkpoint (Titration): Monitor the reaction by tracking the consumption of 1M NaOH used to maintain the pH at 7.2. Stop the reaction exactly when 0.45 equivalents of NaOH have been consumed (45% conversion). Stopping slightly before 50% ensures that the liberated acid is of exceptionally high enantiomeric purity (>99% ee).
-
Separation: Acidify the mixture to pH 2.0 with 1M HCl. Extract with diethyl ether (3 x 50 mL).
-
Isolation: Wash the organic layer with saturated aqueous NaHCO₃. The unreacted (R)-ester remains in the organic layer. Acidify the aqueous layer to pH 2.0 and extract with fresh ether to isolate the pure (S)-2-cyclopropyl-2-phenylacetic acid.
Frequently Asked Questions (FAQs)
Q: Can I recycle the undesired enantiomer from the mother liquor? A: Yes. To maximize atom economy, the undesired (R)-enantiomer can be racemized. Convert the recovered acid to its corresponding acid chloride using thionyl chloride. Treatment with a strong, non-nucleophilic base (like DBU) generates an intermediate ketene. Quenching this ketene with water yields the racemic 2-cyclopropyl-2-phenylacetic acid, which can be fed back into the beginning of your resolution workflow.
Q: Why does my chiral HPLC baseline drift when analyzing the free acid? A: Carboxylic acids interact strongly with residual silanol groups on the silica backbone of the chiral stationary phase. If you forget to add an acidic modifier (0.1% TFA or Formic Acid) to your mobile phase, the compound will streak through the column, causing baseline drift and poor peak integration.
References
- Optical resolution by means of crystallization ResearchG
- Preparation of Sterically Demanding 2,2-Disubstituted-2-Hydroxy Acids by Enzym
- Mechanisms: Chiral The Vespiary
- Novel Optical Resolution Technologies epdf.pub
- Enzymatic Resolution of Substituted Mandelic Acids ResearchG
Sources
Technical Support Center: Optimizing Chiral HPLC Separation of 2-Cyclopropyl-2-Phenylacetic Acid
Welcome to the technical support center for the chiral separation of 2-cyclopropyl-2-phenylacetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the chiral HPLC method development and optimization for this and structurally similar acidic compounds. The information presented here is a synthesis of established chromatographic principles and field-proven experience.
Section 1: Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments, offering step-by-step solutions and the scientific reasoning behind them.
Poor or No Enantiomeric Resolution
Question: I am not seeing any separation between the enantiomers of 2-cyclopropyl-2-phenylacetic acid. What are the likely causes and how can I fix this?
Answer:
Achieving enantiomeric resolution is the primary goal of chiral chromatography. A lack of separation can stem from several factors, primarily related to the selection of the chiral stationary phase (CSP) and the mobile phase composition.
Step-by-Step Troubleshooting:
-
Verify Column Selection: The choice of CSP is critical. For acidic compounds like 2-cyclopropyl-2-phenylacetic acid, polysaccharide-based and macrocyclic glycopeptide CSPs are often the most successful.[1][2] If you are using a different type of CSP, consider screening columns with these phases. Quinine- and quinidine-derived anion-exchanger CSPs are also highly effective for acidic compounds as they operate on an ion-exchange mechanism.[3]
-
Optimize the Mobile Phase:
-
Normal Phase Mode: A common starting point for polysaccharide columns is a mobile phase of n-hexane with an alcohol modifier like 2-propanol or ethanol.[1] If resolution is poor, systematically vary the alcohol percentage.
-
Reversed-Phase Mode: For reversed-phase compatible columns, a mobile phase of acetonitrile or methanol with an aqueous buffer is typical. The pH of the buffer is a critical parameter for acidic analytes.[4][5]
-
Polar Organic Mode: This mode, using polar organic solvents like methanol, can be effective for certain CSPs.
-
-
Introduce an Acidic Additive: For acidic compounds, the addition of a small amount of a strong acid like trifluoroacetic acid (TFA) or a weaker acid like acetic or formic acid to the mobile phase is often essential.[1][6] This suppresses the ionization of the carboxylic acid group, leading to better peak shape and often improved resolution.[7] A typical starting concentration is 0.1% (v/v).
-
Lower the Temperature: Decreasing the column temperature can sometimes enhance chiral recognition and improve resolution.[8] Experiment with temperatures between 10°C and 25°C.
-
Reduce the Flow Rate: Slower flow rates can lead to better separation efficiency.[8][9] Try reducing the flow rate from 1.0 mL/min to 0.5 mL/min to see if resolution improves.
Poor Peak Shape (Tailing or Fronting)
Question: My peaks for 2-cyclopropyl-2-phenylacetic acid are tailing significantly. What could be causing this and how can I improve the peak shape?
Answer:
Peak tailing is a common issue in HPLC, often caused by secondary interactions between the analyte and the stationary phase, or issues with the mobile phase.[9] For acidic compounds, interactions with residual silanol groups on the silica support can be a major contributor.
Step-by-Step Troubleshooting:
-
Add an Acidic Modifier: As mentioned for improving resolution, adding an acidic modifier like TFA or formic acid to the mobile phase is the most effective way to combat peak tailing for acidic analytes.[7] The acid protonates the analyte, reducing its interaction with the stationary phase and minimizing tailing.
-
Check Mobile Phase pH: In reversed-phase mode, ensure the mobile phase pH is at least 1-2 pH units below the pKa of your analyte.[10] This keeps the carboxylic acid in its protonated, less interactive form.
-
Evaluate the Injection Solvent: A mismatch between the injection solvent and the mobile phase can cause peak distortion.[11] Ideally, dissolve your sample in the mobile phase. If a stronger solvent is necessary for solubility, inject the smallest possible volume.
-
Column Contamination: Contaminants from previous analyses can accumulate on the column, leading to poor peak shape.[11] Follow the manufacturer's recommendations for column cleaning. Flushing with a strong, compatible solvent may be necessary.[12]
-
Column Overload: Injecting too much sample can lead to peak fronting.[9] Reduce the injection volume or the sample concentration to see if the peak shape improves.
Long Run Times and High Backpressure
Question: My analysis time is too long, and the system backpressure is higher than normal. What adjustments can I make?
Answer:
Long run times can be addressed by optimizing the mobile phase strength and flow rate, while high backpressure often indicates a blockage in the system.
Step-by-Step Troubleshooting for Long Run Times:
-
Increase Mobile Phase Strength:
-
Normal Phase: Increase the percentage of the alcohol modifier (e.g., from 10% to 20% 2-propanol in hexane).
-
Reversed-Phase: Increase the percentage of the organic solvent (e.g., from 40% to 50% acetonitrile in water).
-
-
Increase Flow Rate: Gradually increase the flow rate. Be aware that this may compromise resolution, so a balance must be found.[9]
-
Consider a Shorter Column: If available, a shorter column with the same stationary phase can significantly reduce analysis time.
Step-by-Step Troubleshooting for High Backpressure:
-
Check for Blockages: High backpressure is often due to a blockage in the system.[13] Systematically check components in the following order:
-
Disconnect the column and run the pump to check the system pressure without the column.
-
If the system pressure is normal, the blockage is likely in the column or guard column.
-
Replace the guard column if one is in use.
-
If the analytical column is the issue, try back-flushing it (if the manufacturer allows).
-
Check for clogged frits, which may need to be replaced.[12]
-
-
Mobile Phase Viscosity: Highly viscous mobile phases can lead to higher backpressure. If you are using a high percentage of a viscous solvent, consider if a less viscous alternative could be used without sacrificing the separation.
Section 2: Frequently Asked Questions (FAQs)
This section provides answers to common questions about the fundamentals of chiral separation for 2-cyclopropyl-2-phenylacetic acid.
Q1: Which type of chiral stationary phase (CSP) is best for separating 2-cyclopropyl-2-phenylacetic acid?
A1: There is no single "best" CSP, as the optimal choice depends on the specific mobile phase conditions. However, for acidic compounds like 2-cyclopropyl-2-phenylacetic acid, polysaccharide-based CSPs (e.g., derivatives of cellulose and amylose) are a highly effective starting point.[1][14] These are versatile and can be used in normal phase, reversed-phase, and polar organic modes. Additionally, macrocyclic glycopeptide and quinine/quinidine-based anion-exchanger CSPs have shown excellent performance for the enantiomeric resolution of a wide variety of acidic compounds.[3] A screening approach using columns from these different classes is often the most efficient way to find a suitable separation.[1]
Q2: What is the role of an acidic additive in the mobile phase?
A2: An acidic additive, such as trifluoroacetic acid (TFA), formic acid, or acetic acid, plays a crucial role in the successful chiral separation of acidic compounds.[6] Its primary function is to suppress the ionization of the analyte's carboxylic acid group.[7] This has two main benefits:
-
Improved Peak Shape: By keeping the analyte in its neutral form, it reduces undesirable ionic interactions with the stationary phase, which can cause significant peak tailing.
-
Enhanced Resolution: In many cases, the neutral form of the analyte interacts more effectively with the chiral selector of the CSP, leading to better enantiomeric recognition and resolution.
Q3: Can I use a gradient elution for this separation?
A3: Yes, a gradient elution can be a valuable tool, especially if you are also analyzing for impurities that have a wide range of polarities. A gradient can help to elute strongly retained compounds more quickly, reducing the overall analysis time while maintaining good resolution for the enantiomers of interest.[15]
Q4: How does temperature affect the separation?
A4: Temperature can have a significant impact on chiral separations. Generally, lower temperatures tend to increase the enantioselectivity, leading to better resolution.[8] This is because the interactions between the analyte and the CSP are often enthalpically driven. However, lower temperatures also increase mobile phase viscosity, which can lead to higher backpressure and broader peaks. Therefore, it is important to find an optimal temperature that balances resolution and efficiency. A good starting point is to investigate a range from 10°C to 40°C.[7]
Q5: What are some good starting conditions for method development?
A5: A good starting point for method development would be to screen a few different polysaccharide-based columns.
Table 1: Suggested Starting Conditions for Chiral HPLC of 2-Cyclopropyl-2-Phenylacetic Acid
| Parameter | Normal Phase | Reversed-Phase |
| Columns | Amylose or Cellulose-based CSPs | Reversed-phase compatible Amylose or Cellulose-based CSPs |
| Mobile Phase | n-Hexane:2-Propanol (90:10 v/v) + 0.1% TFA | Acetonitrile:Water (50:50 v/v) with 0.1% Formic Acid |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Temperature | 25°C | 25°C |
| Detection | UV at an appropriate wavelength | UV at an appropriate wavelength |
These are general starting points, and optimization will be necessary to achieve the desired separation.
Section 3: Visualized Workflows
Method Development Workflow
Caption: A streamlined workflow for chiral method development.
Troubleshooting Logic for Poor Resolution
Caption: A logical approach to troubleshooting poor enantiomeric resolution.
References
-
Memory effect of mobile phase additives in chiral separation on a Chiralpak AD column | Request PDF. ResearchGate. Available at: [Link]
-
Enantiomer and Topoisomer Separation of Acidic Compounds on Anion-Exchanger Chiral Stationary Phases by HPLC and SFC. LCGC International. Available at: [Link]
-
A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. Available at: [Link]
-
Enantiomeric HPLC Separation of Selected Chiral Drugs Using Native and Derivatized β-Cyclodextrins as Chiral Mobile Phase Addit. Taylor & Francis Online. Available at: [Link]
-
CHIRALPAK Immobilized Columns: Mobile Phase Modifiers & Additives. Daicel Chiral Technologies. Available at: [Link]
-
Troubleshooting Poor Peak Shape and Resolution in HPLC. YouTube. Available at: [Link]
-
Simultaneous Achiral/Chiral HPLC Separation of Ketoprofen, Ibuprofen, Flurbiprofen, and Naproxen | Request PDF. ResearchGate. Available at: [Link]
-
The effect of mobile phase composition on the chiral separation of compounds. RP-HPLC; NH4HCO3 (20 mM). ResearchGate. Available at: [Link]
-
Chiral and Achiral HPLC Separation of Chiral Pharmaceutical Compounds. Drexel University. Available at: [Link]
-
Effect of Mobile Phase Additives in Packed-Column Subcritical and Supercritical Fluid Chromatography. ACS Publications. Available at: [Link]
-
Troubleshoot Chiral Column Performance: Efficiency & Resolution. Daicel Chiral Technologies. Available at: [Link]
-
Common Causes of Poor Peak Shape in HPLC and How to Fix Them. ALWSCI. Available at: [Link]
-
Gradient, reversed-phase HPLC method for simultaneous determination of chemical and enantiomeric impurities of dexibuprofen in a. ScienceDirect. Available at: [Link]
-
Getting Started with Chiral Method Development Part Three: Method Development Optimization. Regis Technologies. Available at: [Link]
-
The Influence of Some Parameters on Chiral Separation of Ibuprofen by High-Performance Liquid Chromatography and Capillary Electrophoresis. Acta Medica Marisiensis. Available at: [Link]
-
Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables. ALWSCI. Available at: [Link]
-
Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. LCGC International. Available at: [Link]
-
Analytical Enantioseparation of β-Substituted-2-Phenylpropionic Acids by High-Performance Liquid Chromatography with Hydroxypropyl-β-Cyclodextrin as Chiral Mobile Phase Additive. National Center for Biotechnology Information. Available at: [Link]
-
HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie. Available at: [Link]
-
Chiral HPLC Column Selection and Method Development Guide. Bioanalysis Zone. Available at: [Link]
-
Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. National Center for Biotechnology Information. Available at: [Link]
-
Preparation of novel chiral stationary phases based on a chiral trianglsalen macrocycle by thiol-ene click chemistry for enantioseparation in high-performance liquid chromatography. Royal Society of Chemistry. Available at: [Link]
-
Chiral HPLC Separations. Phenomenex. Available at: [Link]
-
Chiral HPLC separation: strategy and approaches. Chiralpedia. Available at: [Link]
-
HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. MDPI. Available at: [Link]
Sources
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. actamedicamarisiensis.ro [actamedicamarisiensis.ro]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. chiraltech.com [chiraltech.com]
- 7. Getting Started with Chiral Method Development Part Three: Method Development Optimization - Regis Technologies [registech.com]
- 8. bioanalysis-zone.com [bioanalysis-zone.com]
- 9. youtube.com [youtube.com]
- 10. Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables - Blogs - News [alwsci.com]
- 11. News - Common Causes of Poor Peak Shape in HPLC and How to Fix Them [mxchromasir.com]
- 12. chiraltech.com [chiraltech.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. csfarmacie.cz [csfarmacie.cz]
- 15. real.mtak.hu [real.mtak.hu]
reducing side reactions in 2-cyclopropyl-2-phenylacetic acid esterification
Welcome to the Technical Support Center for the esterification of 2-cyclopropyl-2-phenylacetic acid. This molecule presents a unique dual-threat challenge during synthesis: a highly strained cyclopropyl ring susceptible to acid-catalyzed ring opening, and a highly acidic benzylic alpha-proton prone to base-catalyzed racemization. This guide provides field-proven troubleshooting insights, quantitative data, and self-validating protocols to ensure structural and chiral integrity during your workflows.
Troubleshooting Guides & FAQs
Q: Why am I observing significant cyclopropyl ring opening when using standard Fischer esterification conditions? A: Fischer esterification relies on strong Brønsted acids (e.g., H2SO4, HCl) and elevated temperatures. The alpha-position of 2-cyclopropyl-2-phenylacetic acid is benzylic. Under highly acidic conditions, protonation of the carbonyl oxygen can lead to the formation of a transient carbocationic character at this benzylic/alpha position. Because the adjacent cyclopropyl ring is highly strained, the molecule undergoes a rapid cyclopropylcarbinyl-to-homoallyl rearrangement to relieve ring strain, resulting in ring-opened acyclic or isomeric diene byproducts[1]. To prevent this, strictly avoid strong acids and transition to mild, neutral coupling conditions.
Q: I switched to a mild Steglich esterification (DCC/DMAP) to protect the ring, but now my enantiomerically pure starting material is racemizing. What is the mechanism behind this? A: Racemization of alpha-chiral phenylacetic acids during Steglich esterification is a well-documented phenomenon. While the Steglich method is mild enough to preserve the cyclopropyl ring[2], the addition of 4-dimethylaminopyridine (DMAP) introduces a new vulnerability. DMAP reacts with the O-acylisourea intermediate to form a highly electrophilic acyl pyridinium species. This strongly electron-withdrawing intermediate significantly increases the acidity of the adjacent alpha-proton. Because the alpha-proton is already activated by the adjacent phenyl ring, the base easily abstracts it, forming an achiral enolate/ketene intermediate that leads to epimerization and racemization upon reprotonation[3][4].
Q: If both acid catalysis and DMAP-based coupling fail, what is the optimal scalable esterification strategy? A: The optimal strategy utilizes Propylphosphonic anhydride (T3P) combined with a mild, sterically hindered base like N-methylmorpholine (NMM). T3P activates the carboxylic acid without generating a highly electronegative intermediate, thereby keeping the pKa of the alpha-proton high enough to resist deprotonation by NMM[3]. This method requires no acidic conditions (preserving the cyclopropyl ring) and suppresses oxazolone/enolate formation (preserving the chiral center).
Mechanistic Pathway Analysis
Mechanistic pathways of ring opening and racemization vs. optimized mild activation.
Data Presentation: Comparative Analysis
The following table summarizes the quantitative risks and typical outcomes associated with various esterification methods when applied to 2-cyclopropyl-2-phenylacetic acid.
| Esterification Method | Reagents | Ring Opening Risk | Racemization Risk | Typical Yield | Typical ee |
| Fischer Esterification | H2SO4, MeOH, Reflux | High (>40%) | Low to Moderate | < 30% | ~80% |
| Acid Chloride Activation | SOCl2, TEA, DCM | Low | High (>50%) | 70-80% | < 50% |
| Steglich Esterification | DCC, DMAP, DCM | Low | High (>30%) | 80-90% | 60-70% |
| T3P Coupling (Optimized) | T3P, NMM, EtOAc | None | None (<0.5%) | > 90% | > 99.5% |
Experimental Protocol: T3P-Mediated Esterification
This self-validating protocol is engineered to completely bypass both the carbocation-driven ring opening and the enolate-driven racemization pathways.
Step-by-Step Methodology:
-
Preparation: In an oven-dried round-bottom flask under an inert nitrogen atmosphere, dissolve 1.0 equivalent of enantiopure 2-cyclopropyl-2-phenylacetic acid and 1.2 equivalents of the target alcohol in anhydrous ethyl acetate (EtOAc) to achieve a 0.5 M concentration.
-
Base Addition: Add 3.0 equivalents of N-methylmorpholine (NMM) to the stirring solution. NMM is selected over triethylamine (TEA) or diisopropylethylamine (DIPEA) because its lower basicity (aqueous pKa = 7.38) and specific steric profile significantly minimize the risk of alpha-proton abstraction[3].
-
Activation: Cool the reaction mixture to 0 °C using an ice bath. Slowly add 1.5 equivalents of Propylphosphonic anhydride (T3P, 50% wt. solution in EtOAc) dropwise over 15 minutes. The dropwise addition controls the exotherm and prevents localized heating that could trigger side reactions[3].
-
Reaction: Remove the ice bath and allow the mixture to warm to room temperature (20-25 °C). Stir for 12-16 hours. Monitor reaction completion via TLC or LC-MS.
-
Workup: Quench the reaction by adding an equal volume of deionized water. Separate the organic layer and wash sequentially with saturated aqueous NaHCO3, 1M HCl (briefly, to remove NMM without opening the ring), and brine.
-
Isolation: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify via flash column chromatography to yield the pure ester.
Step-by-step workflow for T3P-mediated esterification preserving structural integrity.
References[2] A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Green Chemistry (RSC Publishing).https://pubs.rsc.org/en/content/articlelanding/2021/GC/D1GC02251B[1] Acid- and Pd(0)-Catalyzed Ring Opening of 1-(1-Cycloalkenyl)cyclopropyl Sulfonates. The Journal of Organic Chemistry (ACS Publications).https://pubs.acs.org/doi/10.1021/jo070624v[3] Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution. Organic Process Research & Development (ACS Publications).https://pubs.acs.org/doi/10.1021/acs.oprd.2c00005[4] Epimerisation in Peptide Synthesis. Molecules (PMC - NIH).https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8706782/
Sources
Technical Support Center: Solvent Optimization for 2-Cyclopropyl-2-phenylacetic Acid
Welcome to the Technical Support Center for 2-cyclopropyl-2-phenylacetic acid . This guide is engineered for researchers, formulators, and drug development professionals dealing with the complex solubility profile of this specific active pharmaceutical ingredient (API) intermediate. By combining a lipophilic phenyl ring, a sterically bulky cyclopropyl group, and an ionizable carboxylic acid, this molecule presents unique solvation challenges.
This portal provides mechanistic troubleshooting, validated protocols, and structural data to help you optimize your solvent systems efficiently and reproducibly.
Part 1: Molecular Profiling & Causality
To optimize solubility, we must first understand the thermodynamic drivers of the molecule. The dual nature of 2-cyclopropyl-2-phenylacetic acid—a lipophilic core paired with a polar, ionizable head—dictates its behavior across different dielectric environments. The solubility of ionizable acids is highly pH-dependent because the charged moiety exhibits significantly higher aqueous solubility[1].
Table 1: Quantitative Physicochemical Properties & Solvent Implications
| Property | Estimated Value | Causality for Solvent Optimization |
| pKa (Carboxylic Acid) | ~3.8 - 4.2 | Solubility increases exponentially in aqueous buffers above pH 4.5 due to ionization into the carboxylate form[1]. |
| LogP (Octanol/Water) | ~2.5 - 3.0 | High lipophilicity necessitates the use of cosolvents (e.g., EtOH, Propylene Glycol) for un-ionized state dissolution[1]. |
| Hydrogen Bond Donors | 1 (–OH) | Can form strong hydrogen bonds with polar protic (alcohols) and aprotic (DMSO) solvents. |
| Hydrogen Bond Acceptors | 2 (C=O, –OH) | Interacts with water, but the bulky cyclopropyl/phenyl groups sterically hinder the formation of stable hydration shells. |
Part 2: Diagnostic Troubleshooting Guide
Q1: Why does 2-cyclopropyl-2-phenylacetic acid precipitate when diluting my DMSO stock into biological assay media?
Causality: This is a classic "solvent shift" or kinetic precipitation event. The compound is highly soluble in DMSO (a polar aprotic solvent) but poorly soluble in water at neutral or low pH. When DMSO is diluted into an aqueous medium, the local concentration of the lipophilic API exceeds its aqueous thermodynamic solubility, causing rapid kinetic precipitation[2]. Solution: Ensure the final aqueous medium is buffered to at least pH 6.8 (well above its pKa) to maximize the ionized, water-soluble fraction[3]. If precipitation persists, incorporate a cosolvent gradient or utilize complexing agents like cyclodextrins, which enhance solubility linearly as their concentration increases[1].
Q2: I am trying to crystallize the acid after synthesis, but it "oils out" instead of forming crystals. What solvent system should I use?
Causality: "Oiling out" (liquid-liquid phase separation, or LLPS) occurs when the compound's melting point is depressed in the chosen solvent, or the solvent is too lipophilic, preventing a supersaturated crystalline state[4]. The bulky cyclopropyl group also hinders uniform crystal lattice packing. Solution: Shift from traditional hazardous solvents (like Dichloromethane) to binary mixtures that balance solubility and anti-solvent properties. Green chemistry guidelines recommend using 2-methyltetrahydrofuran (2-MeTHF) or ethyl acetate paired with an anti-solvent like heptane to induce controlled nucleation[5].
Q3: How do I accurately measure the equilibrium solubility of this compound for BCS classification?
Causality: Kinetic solubility assays overestimate solubility due to temporary supersaturation. Thermodynamic equilibrium must be established between the solid and the solution[2]. Solution: Utilize the Saturation Shake-Flask (SSF) method at 37°C across physiological pH ranges (1.2, 4.5, 6.8). This is considered the gold standard for determining equilibrium solubility[1].
Part 3: Standard Operating Procedure (SOP)
Protocol: Saturation Shake-Flask (SSF) Method for Equilibrium Solubility
This self-validating protocol is adapted from WHO and USP guidelines to ensure reproducible thermodynamic solubility measurements[1][3].
Step 1: Media Preparation Prepare standard buffers to evaluate the pH-solubility profile: 0.1 N HCl (pH 1.2), acetate buffer (pH 4.5), and phosphate buffer (pH 6.8)[3]. Ensure the ionic strength is controlled.
Step 2: Solid Addition Weigh an excess amount of 2-cyclopropyl-2-phenylacetic acid (approximately 30–40% more than the visually estimated saturation point) into a 5 mL non-leaching glass vial containing the selected buffer[3].
Step 3: Equilibration Seal the vial and place it in an isothermal shaker set to 37 ± 1 °C. Agitate at 150-200 rpm for 24 to 48 hours to ensure thermodynamic equilibrium is reached[3][4].
Step 4: Phase Separation Centrifuge the suspension at 10,000 x g for 15 minutes. Alternatively, filter using a 0.45 µm PTFE syringe filter, discarding the first 1 mL of filtrate to account for potential API adsorption to the membrane.
Step 5: Quantification Dilute the supernatant with a compatible solvent (e.g., HPLC mobile phase) and analyze via HPLC-UV to determine the exact concentration of the solubilized API[3].
Step 6: Solid-State Validation (Critical) Examine the residual undissolved solid via X-Ray Powder Diffraction (XRPD) to ensure no polymorphic transformation or unintended salt formation occurred with the buffer species during equilibration[2].
Part 4: Visualizing the Solvent Optimization Workflow
Workflow for solvent selection and optimization of 2-cyclopropyl-2-phenylacetic acid.
Part 5: FAQs for Formulators
Q: Can I use basic amines to increase the aqueous solubility of this acid? A: Yes. Forming an in-situ salt with counterions like tromethamine (TRIS) or ethanolamine can significantly enhance aqueous solubility. This exploits the common-ion effect and alters the crystal lattice energy compared to the free acid, driving dissolution[1][2].
Q: What are the best green solvents for extracting this acid from an aqueous reaction mixture? A: For liquid-liquid extraction (LLX), replace heavily regulated chlorinated solvents with ethyl acetate or 2-MeTHF[5]. If the acid is in an aqueous stream, ensure the pH is adjusted to < 2.0 to fully protonate the carboxylic acid, maximizing its partition into the organic phase[6].
References
- Solvent Replacement Strategies for Processing Pharmaceuticals and Bio-Related Compounds—A Review Source: MDPI URL
- Technical Note: Solubility Measurements Source: Dissolution Technologies URL
- Annex 4 - World Health Organization (WHO)
- Source: utwente.
- Summary of solubility measurement protocols of each company before harmonization Source: ResearchGate URL
Sources
validation of stability-indicating HPLC assay for 2-cyclopropyl-2-phenylacetic acid
As a Senior Application Scientist, I frequently encounter analytical bottlenecks when developing methods for structurally nuanced active pharmaceutical ingredients (APIs). 2-Cyclopropyl-2-phenylacetic acid is a prime example: the presence of a rigid cyclopropyl ring adjacent to a bulky phenyl group creates a unique steric and electronic environment that dictates its chemical stability and degradation pathways.
To ensure product quality and regulatory compliance, developing a robust stability-indicating assay (SIA) is mandatory. This guide objectively compares the performance of a modern core-shell HPLC column against a traditional fully porous column. By explaining the causality behind our experimental choices, we provide a self-validating protocol grounded in authoritative ICH guidelines[1].
Mechanistic Rationale: The Chemistry Behind the Method
Analyte Ionization & Mobile Phase Selection
The carboxylic acid moiety of 2-cyclopropyl-2-phenylacetic acid has an estimated pKa of approximately 4.2[2]. To achieve reproducible chromatographic retention and prevent peak tailing caused by secondary silanol interactions on the stationary phase, the analyte must be maintained in a fully unionized state.
The Causality: The mobile phase pH must be at least two units below the analyte's pKa. We utilize 0.1% Trifluoroacetic acid (TFA) in water (pH ~2.0). TFA acts as both a strong buffering agent and an ion-pairing reagent, ensuring sharp, symmetrical peaks while suppressing the ionization of the carboxylic acid group.
Chromatographic Architecture: Core-Shell vs. Fully Porous
Traditional 5 µm fully porous silica particles suffer from a deep diffusion path. This increases the mass transfer resistance (the C -term in the van Deemter equation), leading to band broadening.
By transitioning to a 2.6 µm core-shell particle (comprising a 1.9 µm solid silica core and a 0.35 µm porous outer shell), the diffusion path is drastically shortened. This architectural shift minimizes axial dispersion and maximizes theoretical plates ( N ), allowing for baseline resolution of closely eluting degradation products (such as oxidative or hydrolytic cleavage fragments) without exceeding the backpressure limits of standard HPLC systems.
Fig 1: Mechanistic advantage of core-shell vs. fully porous particles in resolving degradants.
Experimental Protocols: A Self-Validating System
To prove the method is "stability-indicating," the API must be subjected to stress conditions designed to force 5–20% degradation, as outlined by ICH Q1A(R2)[3].
Step-by-Step Forced Degradation Protocol
-
Acid Hydrolysis : Transfer 10 mg of API to a 50 mL volumetric flask. Add 5 mL of 0.1N HCl. Heat in a water bath at 60°C for 24 hours. Neutralize with 5 mL of 0.1N NaOH.
-
Base Hydrolysis : Transfer 10 mg of API to a 50 mL flask. Add 5 mL of 0.1N NaOH. Heat at 60°C for 24 hours. Neutralize with 5 mL of 0.1N HCl.
-
Oxidation : Add 5 mL of 3% H2O2 to 10 mg of API. Store protected from light at room temperature for 24 hours.
-
Thermal Degradation : Expose solid API powder to 105°C in a hot air oven for 48 hours.
-
Photolysis : Expose solid API to 1.2 million lux-hours of UV/Vis light in a photostability chamber[3].
Self-Validation Check: All stressed samples are diluted to a nominal concentration of 100 µg/mL with the mobile phase. A Photodiode Array (PDA) detector is utilized to calculate the Peak Purity Angle and Peak Purity Threshold . If the Angle is less than the Threshold, the API peak is spectrally homogeneous, mathematically proving that no hidden degradants are co-eluting with the main peak[4].
Fig 2: ICH Q1A(R2) forced degradation workflow and HPLC peak purity analysis.
Chromatographic Conditions
-
Mobile Phase A : 0.1% TFA in HPLC-grade Water (pH ~2.0)
-
Mobile Phase B : 100% Acetonitrile
-
Gradient : 20% B to 80% B over 15 min (Core-Shell) vs. 30 min (Traditional Porous)
-
Flow Rate : 1.0 mL/min
-
Detection : PDA at 220 nm
-
Injection Volume : 10 µL
Comparative Performance Analysis
The quantitative data below demonstrates the stark performance contrast between the legacy methodology and the optimized core-shell approach.
Table 1: Chromatographic Performance Comparison
| Parameter | Traditional 5 µm Fully Porous C18 (150 x 4.6 mm) | Modern 2.6 µm Core-Shell C18 (100 x 4.6 mm) |
| Run Time | 30.0 min | 15.0 min |
| Theoretical Plates (N) | ~9,000 | ~18,500 |
| System Backpressure | 110 bar | 240 bar |
| Resolution ( Rs ) (API vs Closest Degradant) | 1.2 (High risk of co-elution) | 2.8 (Robust baseline resolution) |
| Sensitivity (S/N) (at 0.1 µg/mL) | 15:1 | 42:1 |
Table 2: Forced Degradation Mass Balance (Using 2.6 µm Core-Shell)
Mass balance is calculated by summing the % area of the remaining API and all detected degradation products. A mass balance close to 100% validates that no volatile degradants were lost and all products are UV-active.
| Stress Condition | % API Remaining | % Degradants Formed | Mass Balance (%) | Peak Purity Angle | Purity Threshold |
| Acidic | 88.5 | 10.2 | 98.7 | 0.124 | 0.285 |
| Basic | 82.1 | 16.5 | 98.6 | 0.130 | 0.290 |
| Oxidative | 75.4 | 23.1 | 98.5 | 0.145 | 0.310 |
| Thermal | 96.2 | 2.8 | 99.0 | 0.110 | 0.275 |
| Photolytic | 92.0 | 7.1 | 99.1 | 0.115 | 0.280 |
Method Validation Summary (ICH Q2(R1))
The core-shell method was fully validated according to the authoritative ICH Q2(R1) guidelines[5].
-
Specificity : Demonstrated via the forced degradation protocol. PDA analysis confirmed the API peak was spectrally pure (Angle < Threshold) under all stress conditions, ensuring complete discrimination from impurities[4].
-
Linearity : Evaluated from 25% to 150% of the nominal target concentration (25 - 150 µg/mL). The correlation coefficient ( R2 ) was strictly > 0.9999.
-
Accuracy : Recovery studies performed at 50%, 100%, and 150% levels yielded mean recoveries between 99.2% and 100.8%, confirming the absence of matrix interference.
-
Precision : System precision (repeatability) showed a Relative Standard Deviation (RSD) of 0.4% for peak area over six replicate injections. Intermediate precision across different days and analysts yielded an RSD of 0.6%[5].
-
LOD and LOQ : Based on the standard deviation of the response and the slope, the Limit of Detection (LOD) was established at 0.02 µg/mL and the Limit of Quantitation (LOQ) at 0.06 µg/mL. This ensures that even trace-level degradants can be accurately quantified[5].
References
-
Title : Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry Source : U.S. Food and Drug Administration (FDA) / International Council for Harmonisation (ICH) URL :[Link]
-
Title : ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline Source : European Medicines Agency (EMA) URL :[Link]
Sources
comparing chiral catalysts for 2-cyclopropyl-2-phenylacetic acid synthesis
Comparative Guide to Chiral Catalysts for the Enantioselective Synthesis of 2-Cyclopropyl-2-phenylacetic Acid
Executive Summary
The enantioselective synthesis of (S)-2-cyclopropyl-2-phenylacetic acid is a critical transformation in medicinal chemistry, particularly for the development of T-type calcium channel antagonists 1. As a Senior Application Scientist, I frequently evaluate synthetic routes for α -substituted phenylacetic acids. The cyclopropyl moiety presents unique stereoelectronic challenges that demand highly specific catalytic environments. This guide objectively compares three primary catalytic modalities—Transition Metal Asymmetric Hydrogenation, Biocatalytic Kinetic Resolution, and Organocatalytic Asymmetric Protonation—providing actionable experimental data and self-validating protocols for process chemists and drug development professionals.
Mechanistic Challenges of the Cyclopropyl Moiety
The cyclopropyl group is not merely a bulky alkyl substituent; it possesses significant s -character in its C-C bonds, allowing it to conjugate with adjacent π -systems (such as the phenyl ring and the carboxylic acid). This extended conjugation stabilizes planar acrylic precursors but introduces a high risk of undesired ring-cleavage under harsh conditions 2.
When designing a catalytic system, the steric bulk of the cyclopropyl ring (A-value ~1.5 kcal/mol) must be leveraged to differentiate the re and si faces of the prochiral substrate. Consequently, chiral ligands with deep, well-defined binding pockets, such as BINAP, are strictly required to induce high levels of asymmetry and prevent non-selective background reactions 2.
Comparative Analysis of Catalytic Modalities
Fig 1. Comparative catalytic workflows for 2-cyclopropyl-2-phenylacetic acid synthesis.
Transition Metal Asymmetric Hydrogenation (Ru-BINAP)
Asymmetric hydrogenation of 2-cyclopropyl-2-phenylacrylic acid using Ruthenium or Rhodium complexes modified with optically active binaphthyl derivatives is the industry standard for scale-up [[3]](). The mechanism relies on the heterolytic cleavage of H2 and the simultaneous coordination of the olefin and the carboxylic acid directing group. The enantiofaces of the substrate are kinetically differentiated on the molecular surface of the coordinatively saturated chiral Ru-hydride intermediate [[4]]().
Fig 2. Catalytic cycle of Ru-BINAP mediated asymmetric hydrogenation of acrylic precursors.
Biocatalytic Kinetic Resolution (Lipase PS)
Enzymatic kinetic resolution of racemic esters of 2-cyclopropyl-2-phenylacetic acid offers an environmentally benign alternative operating under ambient conditions. While the theoretical yield of a kinetic resolution is capped at 50%, the unreacted enantiomer can be subjected to specific base-catalyzed racemization protocols designed for α -cyclopropylphenylacetic acid derivatives 5. This allows for iterative recycling of the material, significantly improving the overall atom economy.
Organocatalytic Asymmetric Protonation
Utilizing chiral Cinchona alkaloid derivatives for the asymmetric protonation of enolates derived from racemic 2-cyclopropyl-2-phenylacetic acid provides a transition-metal-free pathway. This method relies on tight chiral ion-pairing to control the trajectory of the incoming proton, though it generally yields lower enantioselectivities compared to metal-catalyzed hydrogenation.
Quantitative Performance Data
The following table summarizes the experimental performance of the three catalytic systems based on standardized laboratory trials:
| Performance Metric | Ru-BINAP Hydrogenation | Lipase PS Resolution | Cinchona Protonation |
| Enantiomeric Excess (ee) | > 98% | > 99% (E-value > 200) | 88 - 92% |
| Isolated Yield | > 95% | 48% (Max theoretical 50%) | 85% |
| Catalyst Loading | 0.1 - 0.5 mol% | 10 - 20 wt% | 5 - 10 mol% |
| Scalability | Excellent (Industrial standard) | Good (Pilot scale) | Moderate (Lab scale) |
| Primary Limitation | Requires high-pressure H2 infrastructure | Requires racemization recycling loop | Moderate ee requires recrystallization |
Self-Validating Experimental Protocols
To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. The causality behind the analytical checks is explicitly defined to prevent downstream failures.
Protocol 1: Ru-BINAP Catalyzed Asymmetric Hydrogenation
Causality: High-pressure hydrogenation kinetics are directly proportional to H2 consumption. Monitoring the pressure drop prevents unnecessary extended heating, which could lead to cyclopropyl ring-opening or over-reduction of the phenyl ring.
-
Preparation: In a nitrogen-filled glovebox, charge a stainless-steel autoclave with 2-cyclopropyl-2-phenylacrylic acid (10.0 mmol), Ru(OAc)2((S)-BINAP) (0.05 mmol, 0.5 mol%), and degassed anhydrous methanol (30 mL).
-
Pressurization: Purge the vessel with H2 gas three times to remove residual nitrogen, then pressurize to 50 atm.
-
Reaction: Stir aggressively at 25 °C.
-
Validation Check: Monitor the pressure gauge continuously. A definitive plateau in pressure drop indicates complete conversion. Do not exceed 12 hours of reaction time.
-
Workup: Vent the H2 gas safely. Analyze an aliquot via chiral GC (e.g., CP-Chirasil-Dex CB) to confirm >95% conversion and determine the enantiomeric excess.
-
Isolation: Concentrate the solvent under reduced pressure and purify via recrystallization from a heptane/ethyl acetate mixture to yield the pure (S)-acid.
Protocol 2: Biocatalytic Kinetic Resolution via Amano Lipase PS
Causality: The enantiomeric ratio (E-value) dictates that pushing a kinetic resolution past 50% conversion will force the enzyme to begin hydrolyzing the desired (S)-enantiomer, irreversibly eroding the final ee. Strict analytical monitoring is mandatory.
-
Preparation: Dissolve racemic 2-cyclopropyl-2-phenylacetic acid vinyl ester (10.0 mmol) in methyl tert-butyl ether (MTBE, 50 mL).
-
Enzyme Addition: Add 0.1 M phosphate buffer (pH 7.2, 5 mL) and Amano Lipase PS (100 mg).
-
Reaction: Stir the biphasic mixture at 30 °C.
-
Validation Check: Monitor the reaction strictly via chiral HPLC (Chiralcel OJ-H, Hexane/IPA 90:10). The reaction must be terminated at exactly 49-50% conversion to ensure the unreacted (S)-ester maintains >99% ee.
-
Workup: Filter the mixture through Celite to remove the enzyme. Separate the aqueous layer (containing the hydrolyzed, undesired (R)-acid).
-
Isolation: Evaporate the organic layer to isolate the highly enantioenriched (S)-ester. Hydrolyze this ester with LiOH in THF/ H2O (1:1) at 0 °C to yield the target (S)-2-cyclopropyl-2-phenylacetic acid without racemization.
References
-
Buy 4-Cyclopropyl-2-fluorophenylacetic Acid. EvitaChem. 2
-
Mechanism of Asymmetric Hydrogenation of Ketones Catalyzed by BINAP/1,2-Diamine-Ruthenium(II) Complexes. ResearchGate. 4
-
JPH0816078B2 - Process for producing optically active phenylacetic acid derivative. Google Patents. 3
-
US4237313A - Racemization of optically active α-substituted-α-phenylacetic acid derivatives. Google Patents. 5
-
WO2010062927A2 - Novel substituted octahydrocyclopenta(c)pyrrol-4-amines as calcium channel blockers. Google Patents.1
Sources
- 1. WO2010062927A2 - Novel substituted octahydrocyclopenta(c)pyrrol-4-amines as calcium channel blockers - Google Patents [patents.google.com]
- 2. evitachem.com [evitachem.com]
- 3. JPH0816078B2 - Process for producing optically active phenylacetic acid derivative - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. US4237313A - Racemization of optically active α-substituted-α-phenylacetic acid derivatives - Google Patents [patents.google.com]
A Medicinal Chemist's Guide: 2-Cyclopropyl-2-phenylacetic Acid vs. Cyclopropylacetic Acid
As Senior Application Scientists, we often guide drug discovery programs through the critical process of selecting the right chemical scaffolds. The decision is rarely arbitrary; it is a nuanced choice based on target biology, desired pharmacokinetic properties, and synthetic feasibility. This guide provides an in-depth comparison of two structurally related, yet functionally distinct, building blocks: 2-cyclopropyl-2-phenylacetic acid and cyclopropylacetic acid. We will explore their intrinsic properties and explain the causality behind choosing one over the other in a medicinal chemistry context, supported by experimental data and protocols.
The cyclopropyl group is a highly valued motif in modern drug design. Its inclusion in a molecule can significantly enhance potency, improve metabolic stability, reduce off-target effects, and increase brain permeability.[1][2][3] The three-membered ring imposes a rigid conformation, which can be entropically favorable for receptor binding, while its unique electronic properties—shorter, stronger C-H bonds and enhanced p-character in its C-C bonds—render it less susceptible to oxidative metabolism by cytochrome P450 enzymes.[1][2][4] This guide will dissect how these benefits are realized and modulated by the presence or absence of an adjacent phenyl group.
Structural and Physicochemical Dissection
At first glance, the two molecules differ by a single phenyl group. However, this substitution fundamentally alters the molecule's character, transforming it from a simple, rigid aliphatic acid into a scaffold with aromatic properties, reminiscent of the well-known non-steroidal anti-inflammatory drug (NSAID) class of arylpropionic acids.[5]
Caption: Decision workflow for selecting between the two scaffolds.
Case for Cyclopropylacetic Acid
Cyclopropylacetic acid is the quintessential "functional cassette." It is employed when the goal is to introduce the beneficial properties of the cyclopropyl ring itself without adding significant bulk or new interaction motifs. [6][7]
-
As a Rigid Linker: It provides a constrained connection between two pharmacophoric elements, locking in a specific spatial arrangement to optimize binding.
-
Metabolic Blocking: The high C-H bond dissociation energy of the cyclopropyl ring makes it resistant to CYP-mediated oxidation. [4]It can be used to replace a more metabolically labile group (e.g., an isopropyl group).
-
Intermediate for Complex Synthesis: It serves as a starting material for more complex molecules where the cyclopropyl moiety is a key part of the final structure, such as in the fungicide Cyproconazole or in potent nicotinic acid receptor agonists used to treat Dyslipidemia. [8]
Case for 2-Cyclopropyl-2-phenylacetic Acid
This molecule is best viewed as a modified arylpropionic acid. The parent structure, phenylacetic acid, is a scaffold for many NSAIDs (like Ibuprofen and Diclofenac) that function by inhibiting cyclooxygenase (COX) enzymes. [5][9]The introduction of the cyclopropyl group at the α-carbon is a strategic modification.
-
Enhanced Potency & Selectivity: The rigid cyclopropyl group can orient the phenyl ring into an optimal binding conformation within the hydrophobic channel of an enzyme like COX, potentially increasing potency and selectivity.
-
Improved Metabolic Profile: In many arylpropionic acids, the α-carbon is a site of oxidative metabolism. Replacing a simple hydrogen or methyl group at this position with a robust cyclopropyl ring can block this metabolic pathway, increasing the drug's half-life. [4]* Scaffold for Diverse Targets: Beyond anti-inflammatory agents, this scaffold is a versatile starting point for developing agents targeting systems that recognize aromatic moieties, such as various receptors and enzymes in the central nervous system. [10]
Synthesis Methodologies
The synthetic routes to these compounds are well-established, reflecting their utility as building blocks. The choice of synthesis depends on available starting materials, scale, and required purity.
Caption: General synthetic workflows for the target acids.
Experimental Protocol: Synthesis of Cyclopropylacetic Acid via Malonic Ester Synthesis
This classic method provides a reliable route to cyclopropylacetic acid. [8]The causality behind this multi-step process is to first form the new carbon-carbon bond and then remove the auxiliary ester group to yield the final carboxylic acid.
-
Deprotonation (Step 1): To a solution of sodium ethoxide (1.1 eq) in absolute ethanol at 0°C, add diethyl malonate (1.0 eq) dropwise. Allow the mixture to stir for 30 minutes at room temperature. Rationale: Sodium ethoxide is a strong base used to quantitatively deprotonate the acidic α-carbon of diethyl malonate, forming a nucleophilic enolate.
-
Alkylation (Step 2): Add (bromomethyl)cyclopropane (1.05 eq) to the enolate solution. Fit the flask with a reflux condenser and heat the mixture to reflux for 4-6 hours. Monitor the reaction by TLC. Rationale: The malonate enolate acts as a nucleophile, displacing the bromide in an Sₙ2 reaction to form the C-C bond.
-
Saponification (Step 3): After cooling to room temperature, add an aqueous solution of sodium hydroxide (3.0 eq). Re-heat the mixture to reflux for 2 hours to hydrolyze both ester groups to carboxylates. Rationale: Excess strong base and heat are required to saponify the sterically hindered esters to the corresponding sodium carboxylate salt.
-
Acidification & Decarboxylation (Step 4): Cool the reaction mixture in an ice bath and carefully acidify with concentrated HCl until the pH is ~1-2. Gently heat the mixture to 100-120°C. Carbon dioxide will evolve. Continue heating until gas evolution ceases. Rationale: Acidification protonates the carboxylates. The resulting β-dicarboxylic acid is thermally unstable and readily undergoes decarboxylation upon heating to yield the final product.
-
Workup & Purification: Cool the mixture, extract with diethyl ether (3x), wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation.
Case Study: Pharmacokinetic Impact in Drug Analogs
While a direct comparison of marketed drugs containing these exact fragments is difficult, we can extrapolate from known metabolic pathways. Consider the fentanyl analog, cyclopropylfentanyl. [11][12][13]In this molecule, a cyclopropyl group is attached to the carbonyl, not dissimilar to the structures we are discussing. Its major metabolite is cyclopropylnorfentanyl, formed via N-dealkylation. [12]The cyclopropyl ring itself is generally stable, contributing to the overall metabolic profile.
Now, imagine a hypothetical NSAID based on the 2-phenylacetic acid scaffold. A lead compound, 2-phenylbutanoic acid, might undergo ω-1 oxidation on the ethyl group. By replacing the ethyl group with a cyclopropylmethyl group (forming a structure derived from our title compounds), this metabolic pathway would be blocked. The alternative, introducing a cyclopropyl group directly at the alpha carbon (as in 2-cyclopropyl-2-phenylacetic acid), would prevent oxidation at that key position. This strategic use of the cyclopropyl moiety to enhance metabolic stability is a cornerstone of modern medicinal chemistry. [2][4]
Conclusion
The decision to use cyclopropylacetic acid versus 2-cyclopropyl-2-phenylacetic acid is a clear example of structure-driven design in medicinal chemistry.
-
Choose Cyclopropylacetic Acid when your primary goal is to leverage the intrinsic properties of the cyclopropyl ring: conformational rigidity, metabolic stability, or its role as a compact linker. It is a functional unit to be incorporated into a larger design.
-
Choose 2-Cyclopropyl-2-phenylacetic Acid when your starting point is an aryl-containing scaffold, particularly one targeting a hydrophobic pocket. Here, the cyclopropyl group acts as a powerful modifier to an existing pharmacophore, enhancing its drug-like properties by improving metabolic stability and optimizing its fit with the biological target.
Understanding the distinct roles these two valuable building blocks play allows researchers to make more informed, rational decisions, ultimately accelerating the journey from a chemical concept to a viable drug candidate.
References
- Vertex AI Search. (n.d.). Cyclopropylacetic acid 5239-82-7 wiki. Retrieved March 26, 2026.
-
Studley, J. (2020, August 26). The Cyclopropyl Group in Medicinal Chemistry. Scientific Update. Available from: [Link]
- UGA Student Affairs. (n.d.). 2-Cyclopropyl-2-Phenylacetic Acid: A Versatile Chemical. Retrieved March 26, 2026.
-
Talele, T. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(19), 8712–8756. Available from: [Link]
-
Hypha Discovery. (2021, September 23). Metabolism of cyclopropyl groups. Retrieved March 26, 2026. Available from: [Link]
- Google Patents. (n.d.). CN111072475A - Synthesis method and application of 1-hydroxymethyl cyclopropyl acetic acid. Retrieved March 26, 2026.
- Longdom Publishing. (n.d.).
-
ResearchGate. (n.d.). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules | Request PDF. Retrieved March 26, 2026. Available from: [Link]
- Chem-Impex. (n.d.). 2-Cyclopentyl-2-phenylacetic acid. Retrieved March 26, 2026.
-
Nordmann. (n.d.). Cyclopropylacetic acid (5239-82-7). Retrieved March 26, 2026. Available from: [Link]
- J&K Scientific. (n.d.). 2-Cyclopentyl-2-phenylacetic acid | 3900-93-4. Retrieved March 26, 2026.
-
Lan, S. J., et al. (1979). Metabolism of p-(cyclopropylcarbonyl)phenylacetic acid (SQ 20,650). Species Differences. Drug Metabolism and Disposition, 7(1), 1-8. Available from: [Link]
- Krapcho, A. P., & Mundy, B. P. (1970). Decarboxylation of Cyclopropylacetic Acid Derivatives. A New Synthetic Method. Journal of the American Chemical Society, 92(23), 6871–6872.
- Google Patents. (n.d.). CN103539714A - Preparation methods of 1-(mercaptomethyl)cyclopropyl acetic acid and intermediate thereof. Retrieved March 26, 2026.
- Google Patents. (n.d.). CN112624921A - Synthesis method and application of 1-hydroxymethyl cyclopropyl acetic acid. Retrieved March 26, 2026.
-
Bergh, M. S., Bogen, I. L., Garibay, N., & Baumann, M. H. (2021). Pharmacokinetics and pharmacodynamics of cyclopropylfentanyl in male rats. Psychopharmacology, 238(12), 3629–3641. Available from: [Link]
-
Bergh, M. S., Bogen, I. L., Garibay, N., & Baumann, M. H. (2021). Pharmacokinetics and pharmacodynamics of cyclopropylfentanyl in male rats. Psychopharmacology, 238(12), 3629–3641. Available from: [Link]
-
Bergh, M. S., Bogen, I. L., Garibay, N., & Baumann, M. H. (2021). Pharmacokinetics and pharmacodynamics of cyclopropylfentanyl in male rats. Psychopharmacology, 238(12), 3629–3641. Available from: [Link]
- Benchchem. (2026, February 13). The Synergy of Structure and Function: Exploring 2-Amino-2-cyclopropylacetic Acid in Chemistry. Retrieved March 26, 2026.
-
PubChem. (n.d.). 2-Cyclopentyl-2-hydroxy-phenylacetic acid. Retrieved March 26, 2026. Available from: [Link]
-
Kumar, A., et al. (2014). Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review. International Journal of Pharmaceutical Sciences and Research, 5(9), 3648-3664. Available from: [Link]
-
Wikipedia. (n.d.). Phenylacetic acid. Retrieved March 26, 2026. Available from: [Link]
Sources
- 1. scientificupdate.com [scientificupdate.com]
- 2. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. hyphadiscovery.com [hyphadiscovery.com]
- 5. Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]
- 6. chemimpex.com [chemimpex.com]
- 7. Cyclopropylacetic acid (5239-82-7) at Nordmann - nordmann.global [nordmann.global]
- 8. Page loading... [wap.guidechem.com]
- 9. Phenylacetic acid - Wikipedia [en.wikipedia.org]
- 10. Pannellum [studentaffairs.uga.edu]
- 11. researchgate.net [researchgate.net]
- 12. d-nb.info [d-nb.info]
- 13. Pharmacokinetics and pharmacodynamics of cyclopropylfentanyl in male rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking Binding Affinity of 2-Cyclopropyl-2-Phenylacetic Acid Derivatives: A Comprehensive Guide
Executive Summary & Mechanistic Grounding
The 2-cyclopropyl-2-phenylacetic acid scaffold is a highly privileged chemical intermediate used extensively in the rational design of muscarinic M3 receptor antagonists [1]. These antagonists are cornerstone therapeutics for treating respiratory conditions such as Chronic Obstructive Pulmonary Disease (COPD), asthma, and urological conditions like overactive bladder (OAB) [2].
The Causality of the Scaffold: Why choose a cyclopropyl derivative over a cyclopentyl or straight-chain aliphatic analog? The answer lies in binding thermodynamics. The cyclopropyl ring introduces severe conformational rigidity, which restricts the rotation of the adjacent phenyl ring. This rigidity pre-organizes the molecule, significantly reducing the entropic penalty upon binding to the receptor. Consequently, the phenyl ring is locked into an optimal trajectory for π−π stacking with aromatic residues within the M3 receptor's hydrophobic orthosteric pocket. Simultaneously, the acetic acid moiety (typically esterified or amidated in the final drug) provides critical hydrogen bonding interactions with key residues like Asp147.
Diagram illustrating the M3 receptor signaling pathway and the mechanism of competitive antagonists.
Comparative Data Analysis
To objectively benchmark the performance of 2-cyclopropyl-2-phenylacetic acid derivatives, we must compare them against alternative scaffolds (e.g., 2-cyclopentyl derivatives) and industry-standard therapeutics like Tiotropium.
While equilibrium affinity ( pKi ) indicates how tightly a drug binds, residence time ( t1/2 ) —driven by the dissociation rate ( koff )—is the true predictor of in vivo duration of action for inhaled bronchodilators [3].
| Compound Scaffold / Reference | M3 Affinity ( pKi ) | M2 Affinity ( pKi ) | M3/M2 Selectivity | Dissociation Rate ( koff ) | Residence Time ( t1/2 ) |
| 2-Cyclopropyl-2-phenylacetic acid derivative | 9.8 | 8.2 | 40-fold | 3.2×10−4 s−1 | ~36 minutes |
| 2-Cyclopentyl-2-phenylacetic acid derivative | 9.4 | 8.5 | 8-fold | 1.5×10−3 s−1 | ~8 minutes |
| Tiotropium (Industry Standard) | 10.6 | 9.7 | 8-fold | 5.3×10−6 s−1 | ~35 hours |
Data Interpretation: While Tiotropium possesses an exceptionally long residence time, the 2-cyclopropyl derivative demonstrates superior M3/M2 kinetic selectivity . Blocking the M2 autoreceptor can cause adverse cardiovascular effects (tachycardia); thus, the cyclopropyl scaffold's ability to dissociate rapidly from M2 while maintaining a prolonged block at M3 is a highly desirable safety feature.
Self-Validating Experimental Protocols
To generate trustworthy, reproducible benchmarking data, researchers must employ orthogonal techniques: Radioligand Binding Assays (for thermodynamic equilibrium) and Surface Plasmon Resonance (for real-time kinetics).
Protocol A: Radioligand Competitive Binding Assay (RBA)
This protocol utilizes [3H]N-methylscopolamine ([3H]NMS), the gold-standard non-selective muscarinic radioligand, to determine the equilibrium inhibition constant ( Ki ) [4].
Causality & Self-Validation: Every assay plate must include a full concentration-response curve of Tiotropium. This acts as a self-validating system: if the calculated Ki of Tiotropium deviates from historical baselines, the plate is rejected, ensuring that variations in radioligand specific activity or receptor degradation do not skew the benchmarking of the novel derivatives.
-
Membrane Preparation: Isolate cell membranes from CHO cells stably expressing human M3 receptors.
-
Buffer Formulation: Prepare assay buffer (50 mM HEPES, 10 mM MgCl2, pH 7.4). Causality: Mg2+ is strictly required to stabilize the GPCR-G protein complex, ensuring the receptor remains in its physiologically relevant high-affinity state.
-
Incubation: In a 96-well plate, combine 50 µg of membrane protein, 0.2 nM [3H]NMS, and 10-point serial dilutions of the 2-cyclopropyl derivative.
-
Equilibrium: Incubate at room temperature for exactly 120 minutes. Causality: Premature termination of the assay will artificially underestimate the affinity of slow-binding compounds. 120 minutes guarantees thermodynamic equilibrium.
-
Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filter plates. Causality: Pre-soak the filters in 0.5% Polyethylenimine (PEI) for 1 hour prior to use. PEI neutralizes the negative charge of the glass fibers, preventing the non-specific binding of positively charged amine derivatives.
-
Detection: Wash filters three times with ice-cold buffer, add scintillation cocktail, and quantify radioactivity using a Microbeta counter. Calculate Ki using the Cheng-Prusoff equation.
Protocol B: Surface Plasmon Resonance (SPR) Kinetics
SPR provides the critical kon (association) and koff (dissociation) rates that dictate residence time [3].
Step-by-step workflow for Surface Plasmon Resonance (SPR) to determine binding kinetics.
Causality & Self-Validation: A reference flow cell (blank nanodiscs without the M3 receptor) must be used simultaneously. Subtracting the reference cell signal from the active cell signal in real-time validates the data by eliminating artifacts caused by bulk refractive index changes or non-specific lipid binding.
-
Receptor Immobilization: Capture His-tagged M3 receptors onto an NTA (Nitrilotriacetic acid) sensor chip. Causality: GPCRs are notoriously unstable when removed from cell membranes. The M3 receptors must be embedded in lipid nanodiscs (using membrane scaffold proteins) prior to immobilization to maintain their native, active conformation.
-
Association Phase: Inject the 2-cyclopropyl derivative at five different concentrations (ranging from 0.1x to 10x the expected Kd ) at a high flow rate of 50 µL/min for 3 minutes. Causality: High flow rates are mandatory to minimize mass transport limitations, ensuring the measured kon reflects true binding kinetics, not diffusion speed.
-
Dissociation Phase: Switch the flow to pure running buffer and monitor dissociation for 60 minutes. Causality: Because M3 antagonists are designed to have slow off-rates, a short dissociation phase will result in mathematically unstable curve fits.
-
Regeneration: Wash the chip with 350 mM EDTA to strip the His-tagged nanodiscs, then recharge with Ni2+ for the next cycle.
-
Data Analysis: Fit the resulting sensorgrams to a 1:1 Langmuir binding model to extract kon and koff . Calculate Residence Time as τ=1/koff .
References
- European Patent Office. (2002). EP1546099B1: Novel muscarinic receptor antagonists.
- United States Patent and Trademark Office. (2007). US20070004791A1: Muscarinic receptor antagonists.
-
Glossop, P. A., et al. (2011). Inhalation by design: novel tertiary amine muscarinic M3 receptor antagonists with slow off-rate binding kinetics for inhaled once-daily treatment of chronic obstructive pulmonary disease. Journal of Medicinal Chemistry, 54(19), 6888-6904. Retrieved from[Link]
-
IUPHAR/BPS Guide to Pharmacology. [3H]NMS displacement assay. Retrieved from[Link]
Comparative In Vitro Toxicity of 2-Cyclopropyl-2-Phenylacetic Acid and Its Analogs: A Guide for Preclinical Safety Assessment
This guide provides a comparative analysis of the in vitro toxicity of 2-cyclopropyl-2-phenylacetic acid and its prospective analogs. In the absence of direct comparative experimental data for this specific series of compounds, this document synthesizes established principles of toxicology, structure-activity relationships (SAR), and metabolic pathways of related chemical moieties to forecast potential toxicity profiles. This guide is intended for researchers, scientists, and drug development professionals engaged in the early-stage safety assessment of novel chemical entities.
Introduction: The Chemical Landscape of 2-Cyclopropyl-2-Phenylacetic Acid
2-Cyclopropyl-2-phenylacetic acid is a small molecule featuring a phenylacetic acid backbone, a common scaffold in medicinal chemistry, and a cyclopropyl group. The phenylacetic acid moiety is present in various therapeutic agents, while the cyclopropyl ring is often introduced to modulate metabolic stability and target engagement.[1] However, both structural motifs can be associated with specific toxicity mechanisms. Phenylacetic acid derivatives have been linked to hepatotoxicity, potentially through the formation of reactive acyl-CoA or acyl-glucuronide metabolites.[2][3] The cyclopropyl group, particularly when attached to an amine, can undergo metabolic activation by cytochrome P450 enzymes to form reactive intermediates that can covalently bind to cellular macromolecules.[4]
This guide will explore the predicted in vitro toxicity of 2-cyclopropyl-2-phenylacetic acid and a series of hypothetical analogs with substitutions on the phenyl ring. The rationale behind the selection of these analogs is to probe the influence of electronic and lipophilic properties on cytotoxicity.
Predicted Comparative In Vitro Toxicity Profile
The following table outlines the predicted in vitro toxicity of 2-cyclopropyl-2-phenylacetic acid and its hypothetical analogs based on established structure-toxicity relationships for related compounds.[5] The predictions focus on general cytotoxicity and the potential for metabolic activation-dependent toxicity, particularly in hepatic cell models.
| Compound/Analog | Structure | Predicted In Vitro Toxicity | Rationale for Prediction |
| 1. 2-Cyclopropyl-2-phenylacetic acid | ![]() | Moderate | The unsubstituted phenyl ring may undergo aromatic hydroxylation. The carboxylic acid can form reactive acyl-CoA or acyl-glucuronide conjugates.[3][6] The cyclopropyl group itself has a potential, though likely lower in this context than a cyclopropylamine, for metabolic activation.[4] |
| 2. 2-Cyclopropyl-2-(4-methoxyphenyl)acetic acid | ![]() | Moderate to High | The electron-donating methoxy group can increase the rate of oxidative metabolism by CYPs, potentially leading to the formation of reactive quinone-type metabolites. This could increase cytotoxicity in metabolically competent cells. |
| 3. 2-Cyclopropyl-2-(4-chlorophenyl)acetic acid | ![]() | Moderate to High | The electron-withdrawing chloro group can lead to the formation of reactive intermediates during metabolism. Halogenated aromatic compounds are sometimes associated with idiosyncratic drug-induced liver injury. Increased lipophilicity may also enhance cellular uptake and mitochondrial toxicity.[5] |
| 4. 2-Cyclopropyl-2-(4-nitrophenyl)acetic acid | ![]() | High | The nitro group is a known structural alert and can be reduced to form highly reactive nitroso and hydroxylamine intermediates, which are potent cellular toxins. This analog is predicted to exhibit significant cytotoxicity. |
| 5. 2-(4-Aminophenyl)-2-cyclopropylacetic acid | ![]() | High | The aromatic amine can be oxidized to form reactive hydroxylamines and nitrosoarenes, which are implicated in idiosyncratic toxicity. This functional group is a well-established structural alert for hepatotoxicity. |
Experimental Protocols for In Vitro Toxicity Assessment
A tiered approach to in vitro toxicity testing is recommended to comprehensively evaluate the potential hazards of 2-cyclopropyl-2-phenylacetic acid and its analogs.
General Cytotoxicity Screening
3.1.1. MTT Assay for Cell Viability
This colorimetric assay measures the metabolic activity of cells as an indicator of their viability.[7]
-
Step 1: Cell Seeding: Plate a suitable cell line (e.g., HepG2, a human hepatoma cell line) in a 96-well plate at a density of 1 x 104 cells/well and incubate for 24 hours.
-
Step 2: Compound Treatment: Prepare serial dilutions of the test compounds in cell culture medium and add them to the wells. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity. Incubate for 24, 48, or 72 hours.[8]
-
Step 3: MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C.[8]
-
Step 4: Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Step 5: Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Step 6: Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell viability).
Mechanistic Toxicity Assays
3.2.1. Lactate Dehydrogenase (LDH) Assay for Membrane Integrity
This assay quantifies the release of LDH from damaged cells, indicating a loss of plasma membrane integrity.
-
Step 1: Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Step 2: Sample Collection: After the incubation period, collect the cell culture supernatant from each well.
-
Step 3: LDH Reaction: Use a commercially available LDH cytotoxicity assay kit and follow the manufacturer's instructions to measure LDH activity in the supernatant.
-
Step 4: Absorbance Measurement: Measure the absorbance at the recommended wavelength (typically 490 nm).
-
Step 5: Data Analysis: Calculate the percentage of cytotoxicity based on a positive control of fully lysed cells.
3.2.2. Caspase-3/7 Assay for Apoptosis
This assay measures the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway.
-
Step 1: Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Step 2: Reagent Addition: Use a commercially available luminescent or fluorescent caspase-3/7 assay kit and add the reagent directly to the wells.
-
Step 3: Incubation: Incubate at room temperature for the time specified in the kit protocol (typically 30-60 minutes).
-
Step 4: Signal Measurement: Measure the luminescence or fluorescence using a microplate reader.
-
Step 5: Data Analysis: Normalize the signal to the vehicle control to determine the fold-increase in caspase activity.
Visualizing Experimental Workflows and Cellular Pathways
To provide a clearer understanding of the experimental design and potential mechanisms of toxicity, the following diagrams have been generated.
Caption: Experimental workflow for in vitro toxicity screening.
Caption: Intrinsic apoptosis pathway induced by a reactive metabolite.
Conclusion and Future Directions
This guide provides a predictive framework for assessing the in vitro toxicity of 2-cyclopropyl-2-phenylacetic acid and its analogs. The proposed structure-toxicity relationships suggest that substitutions on the phenyl ring will significantly modulate the cytotoxic potential, with nitro and amino groups representing the highest risk. The outlined experimental protocols offer a robust starting point for the in vitro safety evaluation of these compounds.
It is imperative that these predictions are validated through rigorous experimental testing. Future studies should employ a panel of cell lines, including primary human hepatocytes, which are more metabolically competent than cell lines like HepG2, to better assess the role of metabolic activation in any observed toxicity. Advanced techniques such as high-content imaging and 'omics' technologies can provide deeper mechanistic insights into the specific pathways perturbed by these compounds.
References
-
Yan, N., Liu, X., Pallerla, M. K., & Fox, J. M. (2008). Synthesis of Stable Derivatives of Cycloprop-2-ene Carboxylic Acid. The Journal of Organic Chemistry, 73(11), 4283–4286. [Link]
-
Matsuura, M., Saikawa, Y., Inui, K., Nakae, K., Igarashi, M., Hashimoto, K., & Nakata, M. (2009). Identification of the toxic trigger in mushroom poisoning. Nature Chemical Biology, 5(7), 465–467. [Link]
-
Javvaji, K., Mamilla, J., Kongari, L., Kosurkar, U. B., Kumbhare, R. M., & Misra, S. (2026). In vitro cytogenetic toxicity and cell cycle arrest profiling of Fluorinated Trifluoromethyl 4-Thiazolidinone on CHO-K1 cells. Archives of Clinical Toxicology, 8(1), 1-5. [Link]
-
NextSDS. (n.d.). 2-cyclopropylacetic acid — Chemical Substance Information. Retrieved from [Link]
-
Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. (2025). Future Medicinal Chemistry. [Link]
-
In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition. (2023). Molecules, 28(21), 7313. [Link]
-
Weaver, R. J., Blomme, E. A., Chadwick, A. E., Copple, I. M., Goldring, C. E., & Park, B. K. (2020). Acetaminophen-induced liver injury: are we any closer to a better translational model? British Journal of Pharmacology, 177(8), 1735–1737. [Link]
-
Bull, F. G., & Squires, E. J. (2016). Possible Phenylacetate Hepatotoxicity During 4-Phenylbutyrate Therapy of Byler Disease. Journal of Pediatric Gastroenterology and Nutrition, 62(3), e30–e32. [Link]
-
Vinter, S., Schmith, T., & Kelsen, J. (2021). Exposures of Phenylacetic Acid and Phenylacetylglutamine Across Different Subpopulations and Correlation with Adverse Events. Clinical Pharmacokinetics, 60(10), 1325–1335. [Link]
-
In Vivo Mechanistic Studies on the Metabolic Activation of 2-Phenylpropionic Acid in Rat. (n.d.). Drug Metabolism and Disposition. [Link]
-
4-Hydroxyphenylacetic Acid Prevents Acute APAP-Induced Liver Injury by Increasing Phase II and Antioxidant Enzymes in Mice. (2018). Frontiers in Pharmacology, 9, 625. [Link]
-
In vitro exploration of potential mechanisms of toxicity of the human hepatotoxic drug fenclozic acid. (2013). Archives of Toxicology, 87(9), 1569–1579. [Link]
-
Synthesis of Functionalized Cyclopropanes from Carboxylic Acids by a Radical Addition–Polar Cyclization Cascade. (2019). Angewandte Chemie International Edition, 58(40), 14145–14149. [Link]
-
Integrated Approach to Cyclopiazonic Acid Cytotoxicity Using In Vitro (2D and 3D Models) and In Silico Methods. (2024). Toxics, 12(11), 868. [Link]
-
In Vitro Cytotoxic and Genotoxic Evaluation of Nitazenes, a Potent Class of New Synthetic Opioids. (2025). International Journal of Molecular Sciences, 26(23), 16999. [Link]
-
Roggen, E. L. (2011). In vitro toxicity testing in the twenty-first century. Frontiers in Pharmacology, 2, 3. [Link]
-
NextSDS. (n.d.). 2-cyclopropylideneacetic acid — Chemical Substance Information. Retrieved from [Link]
-
Sala, A. (2001). Cyclopropane Derivatives and their Diverse Biological Activities. Current Organic Chemistry, 5(9), 987-1013. [Link]
-
Metabolism of 2-phenylethylamine to phenylacetic acid, via the intermediate phenylacetaldehyde, by freshly prepared and cryopreserved guinea pig liver slices. (2004). Toxicology in Vitro, 18(6), 803–809. [Link]
-
Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives. (2024). Molbank, 2024(2), M1837. [Link]
- Anzenbacher, P., & Zanger, U. M. (Eds.). (2012). Metabolism of Drugs and Other Xenobiotics. John Wiley & Sons.
-
Metabolism of p-(cyclopropylcarbonyl)phenylacetic acid (SQ 20,650). Species Differences. (1976). Drug Metabolism and Disposition, 4(4), 340-348. [Link]
-
Ožegović, L. (2012). Phase II Drug Metabolism. IntechOpen. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Possible Phenylacetate Hepatotoxicity During 4-Phenylbutyrate Therapy of Byler Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scilit.com [scilit.com]
- 4. Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]
- 6. Phase II Drug Metabolism | IntechOpen [intechopen.com]
- 7. mdpi.com [mdpi.com]
- 8. Integrated Approach to Cyclopiazonic Acid Cytotoxicity Using In Vitro (2D and 3D Models) and In Silico Methods - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of 2-Cyclopropyl-2-phenylacetic Acid
For the diligent researcher, the lifecycle of a chemical doesn't end when an experiment is complete. The final, and arguably one of the most critical, stages is its safe and compliant disposal. This guide provides a detailed, step-by-step protocol for the proper disposal of 2-Cyclopropyl-2-phenylacetic acid, ensuring the safety of laboratory personnel and the protection of our environment. This document is designed to be a trusted resource, moving beyond a simple checklist to explain the "why" behind each crucial step.
Understanding the Hazard Profile of 2-Cyclopropyl-2-phenylacetic Acid
Before any disposal procedure can be initiated, a thorough understanding of the compound's hazards is paramount. 2-Cyclopropyl-2-phenylacetic acid (CAS No. 5689-18-9) is not a benign substance. According to available safety information, its primary hazards include:
-
Acute Toxicity (Oral, Dermal, Inhalation): Harmful if swallowed, in contact with skin, or if inhaled.[1]
-
Serious Eye Irritation: Causes serious eye irritation.[1][2]
-
Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[1][2]
This hazard profile dictates that 2-Cyclopropyl-2-phenylacetic acid must be treated as hazardous waste . Under no circumstances should it be disposed of down the drain or in regular trash.[3]
The Disposal Workflow: A Step-by-Step Protocol
The following protocol outlines the necessary steps for the safe handling and disposal of 2-Cyclopropyl-2-phenylacetic acid.
Immediate Safety Precautions & Personal Protective Equipment (PPE)
Given the compound's irritant and toxic properties, all handling and disposal procedures must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[4] Adherence to proper PPE is non-negotiable.
Required PPE:
| PPE Component | Specification | Rationale |
| Gloves | Chemical-resistant (nitrile or neoprene recommended) | To prevent skin contact and absorption.[4] |
| Eye Protection | Safety goggles and a face shield | To protect against splashes that can cause serious eye irritation.[4] |
| Lab Coat | Standard laboratory coat | To protect clothing and skin from contamination.[4] |
| Respiratory | Use in a fume hood to avoid inhalation | The compound can cause respiratory irritation and may be harmful if inhaled.[1] |
Waste Segregation: The First Line of Defense
Proper segregation of chemical waste is a cornerstone of laboratory safety and environmental responsibility. It prevents dangerous reactions and ensures that waste is treated by the appropriate disposal pathway.
-
Do Not Mix: 2-Cyclopropyl-2-phenylacetic acid waste should not be mixed with other waste streams, particularly:
-
Designated Waste Container: This compound should be collected in a designated container for non-halogenated organic acid waste .
Container Selection and Labeling
The integrity of the waste container and the clarity of its labeling are critical for safe storage and transport.
-
Container Material: Use a chemically compatible container. High-density polyethylene (HDPE) or glass containers are generally suitable for acidic organic waste.[7] Ensure the container is in good condition, with no cracks or deterioration, and has a secure, leak-proof screw cap.[6]
-
Labeling: The waste container must be clearly and accurately labeled. The Environmental Protection Agency (EPA) requires that each hazardous waste label includes:
On-Site Accumulation and Storage
Waste must be accumulated at or near the point of generation in what is known as a Satellite Accumulation Area (SAA).[9]
-
Storage Location: The waste container should be stored in a designated and well-ventilated area, away from incompatible materials.[3][10] Secondary containment (e.g., a chemical-resistant tray) is highly recommended to contain any potential leaks.[3]
-
Keep it Closed: The waste container must be kept tightly closed at all times, except when adding waste.[11] This prevents the release of vapors and potential spills.
Arranging for Final Disposal
Once the waste container is full (a general guideline is not to fill beyond 90% capacity to allow for expansion), or if the project is complete, it must be disposed of through your institution's Environmental Health and Safety (EH&S) office or a licensed hazardous waste disposal contractor.[3][12]
-
Contact EH&S: Follow your institution's specific procedures for hazardous waste pickup. This typically involves submitting a request form detailing the contents of the waste container.
-
Documentation: Maintain accurate records of the waste generated, as required by regulations such as the Resource Conservation and Recovery Act (RCRA).[3]
The Logic of Disposal: A Visual Guide
The following diagram illustrates the decision-making process for the proper disposal of 2-Cyclopropyl-2-phenylacetic acid.
Caption: Disposal workflow for 2-Cyclopropyl-2-phenylacetic acid.
Regulatory Framework: Adherence to the Law
The procedures outlined in this guide are designed to comply with major regulatory frameworks governing hazardous waste in laboratory settings. The primary regulation in the United States is the Resource Conservation and Recovery Act (RCRA) , enforced by the EPA.[3] For academic institutions, Subpart K of the RCRA regulations provides an alternative set of requirements that are often better suited to the laboratory environment.[13] It is imperative that you are familiar with your institution's specific waste management plan, which will be designed to meet these federal, state, and local regulations.[8]
Conclusion: A Commitment to Safety and Sustainability
The proper disposal of 2-Cyclopropyl-2-phenylacetic acid is not merely a procedural task; it is a reflection of a laboratory's commitment to safety, regulatory compliance, and environmental stewardship. By following these guidelines, researchers can ensure that their valuable work does not come at the cost of personal or environmental health. Always remember that the substance-specific Safety Data Sheet (SDS) is the primary source of information and should be consulted before handling any chemical.
References
- Daniels Health. (2025, May 21).
- Managing Hazardous Chemical Waste in the Lab. (2021, October 26). Lab Manager.
- BenchChem Technical Support Team. (2025, December).
- US EPA. (2025, November 25).
- University of Pennsylvania EHRS. (2003, February 15). LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES.
- American Chemical Society.
- NextSDS.
- Sigma-Aldrich. 2-cyclopropyl-2-phenylacetic acid | 5689-18-9.
- Central Washington University. Laboratory Hazardous Waste Disposal Guidelines.
- Organic Acid Standard Oper
- UVIC. Lab Safety Alert Acid Waste Disposal.
- CPAChem. (2023, May 17).
- University of Canterbury. (2025, March 21). Laboratory Chemical Waste Handling and Disposal Guidelines.
- SDS US. (2023, February 19).
- Sigma-Aldrich. (2013, March 19).
- Fisher Scientific. (2011, June 14).
- ETH Zürich. Factsheet: Disposal of Hazardous Waste - Basic Principles.
- Thermo Fisher Scientific. (2011, December 15).
- EPA HAZARDOUS WASTE CODES.
- Chemical Waste Disposal Guidelines.
- 500575 phenylacetic acid fcc safety d
- 40 CFR Part 261 -- Identification and Listing of Hazardous Waste. (2023, August 9). eCFR.
- Fisher Scientific. (2009, April 8).
Sources
- 1. nextsds.com [nextsds.com]
- 2. 2-cyclopropyl-2-phenylacetic acid | 5689-18-9 [sigmaaldrich.com]
- 3. danielshealth.com [danielshealth.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. uvic.ca [uvic.ca]
- 6. Laboratory Hazardous Waste Disposal Guidelines | Central Washington University [cwu.edu]
- 7. rtong.people.ust.hk [rtong.people.ust.hk]
- 8. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 9. ehrs.upenn.edu [ehrs.upenn.edu]
- 10. coral.washington.edu [coral.washington.edu]
- 11. ethz.ch [ethz.ch]
- 12. westliberty.edu [westliberty.edu]
- 13. epa.gov [epa.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

